tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
Description
BenchChem offers high-quality tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSEPNOVVUVJA-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in Advanced Drug Discovery
CAS Number: 920966-16-1
Abstract
This technical guide provides an in-depth analysis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, a pivotal building block for researchers, scientists, and professionals in drug development. We will explore its chemical properties, stereoselective synthesis, and critical applications as a pharmaceutical intermediate, particularly in the development of therapeutics for neurological disorders. This document emphasizes the causality behind its synthetic utility and provides actionable protocols and safety information to empower innovative research and development.
Introduction: A Molecule of Strategic Importance
In the landscape of medicinal chemistry, the demand for novel molecular scaffolds that offer both structural rigidity and functional versatility is ever-present. tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate emerges as a compound of significant interest. Its cyclohexane core provides a three-dimensional framework that can effectively probe the binding pockets of biological targets, while the strategically placed functional groups—a Boc-protected amine and a primary alcohol—offer orthogonal handles for synthetic diversification.
The cis stereochemistry of the substituents on the cyclohexane ring is a critical feature, predisposing the molecule to adopt specific conformations. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern organic synthesis, offering robust protection under a wide range of reaction conditions while being readily removable under mild acidic conditions. Simultaneously, the hydroxymethyl group serves as a versatile precursor for a variety of functional transformations, including oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or etherification.
This guide will delve into the essential technical aspects of this compound, providing a comprehensive resource for its effective utilization in the synthesis of next-generation therapeutics.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 920966-16-1 | [1] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 99% (GC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The tert-butyl group significantly enhances the compound's solubility in common organic solvents and its overall stability.[1] The presence of both a hydrogen bond donor (the hydroxyl group and the N-H of the carbamate) and hydrogen bond acceptors (the oxygen atoms of the hydroxyl and carbamate groups) influences its solubility and crystalline structure.
Synthesis and Mechanistic Considerations
The synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a critical aspect of its utility. The most common and logical approach involves the selective Boc-protection of the amine in the precursor molecule, cis-3-aminocyclohexanemethanol.
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule at the carbamate linkage, identifying cis-3-aminocyclohexanemethanol and a Boc-transfer agent as the key starting materials.
Experimental Protocol: Boc Protection of cis-3-Aminocyclohexanemethanol
This protocol is a representative procedure for the synthesis of the title compound. The choice of di-tert-butyl dicarbonate (Boc₂O) as the Boc-transfer agent is due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
Materials:
-
cis-3-Aminocyclohexanemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water and a base)
-
A suitable base (e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve cis-3-aminocyclohexanemethanol in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: If using an organic solvent like DCM or THF, add a slight excess (1.1-1.2 equivalents) of a base such as triethylamine. If using a biphasic system, a base like sodium bicarbonate in the aqueous phase is appropriate. The base neutralizes the acidic byproduct of the reaction, driving it to completion.
-
Boc₂O Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent. The slow addition and cooling are crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
If using an organic solvent, wash the reaction mixture sequentially with a mild acidic solution (e.g., 1M HCl) to remove excess base, followed by water and then brine.
-
If using a biphasic system, separate the organic layer and wash it with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a white solid, can be further purified by recrystallization or flash column chromatography if necessary to achieve high purity (≥99%).
Applications in Drug Development
The bifunctional nature of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate makes it a valuable intermediate in the synthesis of complex molecules, particularly for indications within the central nervous system.[1]
Intermediate for Neurological Disorder Therapeutics
This compound serves as a key building block in the synthesis of various pharmaceuticals targeting neurological disorders.[1] The cyclohexane scaffold can be a bioisostere for other ring systems, and the cis-1,3-disubstitution pattern is a common motif in bioactive molecules. While specific drug names are often proprietary during development, patent literature frequently discloses structures derived from this intermediate for the treatment of conditions such as depression, anxiety, and schizophrenia.
Role as a Versatile Synthetic Building Block
The true power of this molecule lies in the differential reactivity of its two functional groups. The Boc-protected amine is stable to a wide range of reaction conditions, allowing for extensive modification of the hydroxymethyl group.
Following these transformations, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the primary amine. This amine can then be further functionalized, for example, through amide bond formation, reductive amination, or urea formation, to build the final target molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 0 and 8 °C.[1]
Conclusion
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a strategically important and versatile building block in modern drug discovery. Its well-defined stereochemistry, coupled with its orthogonally protected functional groups, provides a robust platform for the synthesis of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage its full potential in the development of innovative therapeutics. A thorough understanding of the principles outlined herein will facilitate its effective and safe use in the laboratory.
References
-
PubChem. (n.d.). rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate. Retrieved January 26, 2026, from [Link]
Sources
A Technical Guide to the Solubility of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate: A Framework for Researchers and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing bioavailability, formulation, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific molecule, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, measure, and interpret its solubility profile. We will delve into the structural determinants of this compound's solubility, differentiate between thermodynamic and kinetic solubility, and provide detailed, field-proven protocols for their experimental determination.
Introduction: The Imperative of Solubility in Pharmaceutical Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. A compound's ability to dissolve in a solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Low solubility can lead to inadequate bioavailability, making it difficult to achieve therapeutic concentrations at the target site.[1] Therefore, a thorough understanding and early assessment of a compound's solubility are paramount for making informed decisions throughout the drug development pipeline.[2]
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a versatile building block in medicinal chemistry. Its strategic importance necessitates a clear understanding of its solubility characteristics to facilitate its use in synthesis and formulation. This guide will provide the theoretical underpinnings and practical instructions to empower researchers in this endeavor.
Physicochemical Properties and Predicted Solubility Profile
A molecule's solubility is intrinsically linked to its structural and electronic features. The principle of "like dissolves like" serves as a fundamental guide: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3]
Structural Analysis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
To predict the solubility of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, we must dissect its molecular architecture:
-
Cyclohexyl Ring: The cyclohexane backbone is a nonpolar, hydrophobic moiety. As the number of carbon atoms in a molecule increases, its solubility in water generally decreases.[4]
-
Hydroxymethyl Group (-CH₂OH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[5] The presence of the hydroxyl group is expected to enhance the compound's solubility in polar protic solvents like water and alcohols.[6]
-
tert-Butylcarbamate Group (-NH-Boc): The carbamate functional group introduces polarity. The tert-butoxycarbonyl (Boc) protecting group, while bulky, contains polar carbonyl and ether functionalities that can act as hydrogen bond acceptors. The N-H bond can also participate in hydrogen bonding as a donor.[7][8] The bulky tert-butyl group itself is hydrophobic and will influence the overall solubility.
Predicted Solubility in Common Solvents
Based on the structural analysis, we can formulate the following solubility predictions:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the hydroxymethyl and carbamate groups, both capable of hydrogen bonding, suggests that the compound will exhibit some solubility in these solvents. However, the nonpolar cyclohexane ring and the tert-butyl group will limit its aqueous solubility.[9] The solubility is expected to be higher in alcohols like methanol and ethanol compared to water due to the lower polarity of the alcohols.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have moderate to high polarity. The compound is likely to be soluble in these solvents, particularly in DMSO and DMF, which are known for their broad solvation capabilities.[9]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The significant nonpolar character of the cyclohexane ring and the tert-butyl group suggests that the compound will have a higher solubility in less polar solvents like dichloromethane and may have some solubility in toluene. Its solubility in highly nonpolar solvents like hexane is expected to be limited.[10]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
When discussing solubility, it is crucial to differentiate between two key concepts: thermodynamic and kinetic solubility.[11]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is defined as the maximum concentration of a solute that can be dissolved in a solvent under a given set of conditions (temperature, pressure), where the solid and dissolved forms of the compound are in equilibrium.[12] The shake-flask method is the gold standard for determining thermodynamic solubility.[13]
-
Kinetic Solubility: This is a measure of the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (often in DMSO).[1][14] It is a non-equilibrium measurement and is often higher than the thermodynamic solubility because it can include supersaturated states.[15] Kinetic solubility is frequently used in high-throughput screening during early drug discovery due to its speed and lower compound consumption.[16] Nephelometry is a common technique for measuring kinetic solubility.[17][18]
Understanding this distinction is vital, as kinetic solubility can sometimes provide an overly optimistic view of a compound's solubility, which can lead to challenges in later development stages.[15]
Experimental Determination of Solubility
Given the absence of readily available solubility data, experimental determination is necessary. The following sections provide detailed protocols for measuring both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the most reliable technique for determining the equilibrium solubility of a compound.[13]
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified.
-
Preparation:
-
Accurately weigh an excess amount of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate into a suitable vessel (e.g., a glass vial with a screw cap). An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
-
Equilibration:
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes).[13]
-
-
Sample Preparation:
-
Allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the supernatant. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF filter). Be mindful that the compound may adsorb to the filter material, so pre-conditioning the filter may be necessary.
-
-
Quantification:
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[19]
-
Prepare a calibration curve using standards of known concentrations of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate to accurately determine the concentration in the sample.
-
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Kinetic Solubility: High-Throughput Nephelometry
Nephelometry is a rapid method for determining kinetic solubility by measuring the light scattered by suspended particles.[17]
A concentrated stock solution of the compound in an organic solvent (typically DMSO) is serially diluted into an aqueous buffer. The turbidity of the resulting solutions is measured. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility, as this is the point where the compound precipitates.[20]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). It is important to maintain a constant final percentage of DMSO in all wells to ensure a consistent solvent environment.
-
-
Incubation:
-
Allow the plate to incubate at a constant temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
-
Measurement:
-
Measure the turbidity of each well using a laser nephelometer. The instrument measures the forward-scattered light, which is proportional to the amount of particulate matter in the solution.[17]
-
-
Data Analysis:
-
Plot the nephelometry signal (e.g., Nephelometric Turbidity Units, NTU) against the compound concentration.
-
The kinetic solubility is determined as the concentration at which the signal significantly deviates from the baseline, indicating the onset of precipitation. This can be determined by setting a threshold value or by identifying the intersection of the two linear portions of the curve.[17]
-
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. biopharma-asia.com [biopharma-asia.com]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. tutorchase.com [tutorchase.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. Cyclohexane - Wikipedia [en.wikipedia.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 16. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
The Strategic Utility of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate: A Technical Guide for Advanced Chemical Synthesis
Introduction: A Bifunctional Scaffold for Innovation
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate emerges as a molecule of significant interest for researchers in drug discovery, materials science, and agrochemical development. Its unique bifunctional nature, featuring a sterically hindered tert-butyloxycarbonyl (Boc)-protected amine and a reactive primary alcohol situated on a conformationally defined cis-cyclohexyl scaffold, offers a versatile platform for a myriad of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this valuable synthetic intermediate, supported by detailed experimental protocols and mechanistic insights.
Table 1: Physicochemical Properties of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
| Property | Value |
| CAS Number | 920966-16-1 |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| Appearance | White solid |
| Purity | ≥ 99% (GC) |
| Storage Conditions | 0-8 °C |
Strategic Synthesis: Accessing the Bifunctional Core
The synthesis of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a multi-step process that begins with the readily available 3-aminobenzoic acid. The key transformations involve the reduction of the aromatic ring, Boc protection of the amine, and subsequent reduction of the carboxylic acid to the primary alcohol. The cis stereochemistry is a crucial aspect of this synthetic route.
A plausible and efficient synthetic pathway is outlined below:
Caption: Synthetic workflow for tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.
Experimental Protocol: Synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
Part 1: Synthesis of cis-3-(Boc-amino)cyclohexanecarboxylic Acid [1]
-
Hydrogenation of 3-Aminobenzoic Acid: 3-Aminobenzoic acid is catalytically hydrogenated using a suitable catalyst (e.g., rhodium on carbon) under pressure to yield cis-3-aminocyclohexanecarboxylic acid. The cis isomer is the major product under these conditions.
-
Boc Protection: The resulting cis-3-aminocyclohexanecarboxylic acid is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base, such as sodium hydroxide, is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). Acidification of the reaction mixture followed by extraction and purification yields cis-3-(Boc-amino)cyclohexanecarboxylic acid.
Part 2: Reduction of the Carboxylic Acid
-
Preparation: To a solution of cis-3-(Boc-amino)cyclohexanecarboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of methanol at 0 °C. The solvent is removed under reduced pressure. The residue is then treated with aqueous acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate as a white solid.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate stems from the orthogonal reactivity of its two functional groups. The primary alcohol can undergo a variety of transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution. The Boc-protected amine is stable under many reaction conditions but can be readily deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized.
Caption: Key chemical transformations of the title compound.
Exemplary Protocol: Oxidation of the Hydroxyl Group
-
Dess-Martin Periodinane (DMP) Oxidation: To a solution of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in dichloromethane (DCM) is added Dess-Martin periodinane in one portion. The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield the corresponding aldehyde.
Exemplary Protocol: Boc Deprotection and Subsequent Amide Coupling
-
Boc Deprotection: The Boc-protected starting material is dissolved in a solution of trifluoroacetic acid (TFA) in DCM and stirred at room temperature. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude amine salt.
-
Amide Coupling: The crude amine salt is dissolved in a suitable solvent such as DCM, and a base (e.g., triethylamine) is added. An acyl chloride is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is washed with aqueous acid, aqueous base, and brine, then dried and concentrated to afford the desired amide.
Potential Research Applications
Pharmaceutical Development: A Scaffold for Bioactive Molecules
The cyclohexyl carbamate moiety is a recurring structural motif in a variety of biologically active compounds.[2] This framework provides a rigid scaffold that can be functionalized to interact with specific biological targets. The cis stereochemistry of the title compound offers a defined spatial arrangement of substituents, which is crucial for optimizing drug-receptor interactions.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers.[][4] Several JAK inhibitors incorporate substituted cyclohexane rings in their structure. The title compound can serve as a valuable starting material for the synthesis of novel JAK inhibitors by functionalizing the alcohol and amine groups to introduce pharmacophores that can interact with the ATP-binding site of the kinase.[5]
-
Neurological Disorders: The compound has been noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[6] The cyclohexane core can mimic the structure of endogenous ligands or provide a rigid framework to position functional groups for optimal interaction with receptors in the central nervous system.
Materials Science: A Monomer for Advanced Polymers
The bifunctional nature of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate makes it an attractive candidate as a monomer or modifying agent in polymer chemistry.
-
Polyurethanes and Polyesters: The primary alcohol can participate in polymerization reactions with diisocyanates or diacids to form polyurethanes and polyesters, respectively. The bulky tert-butyl group and the cyclohexane ring can impart unique properties to the resulting polymers, such as increased thermal stability, rigidity, and altered solubility.[6]
-
Surface Modification: The molecule can be grafted onto polymer surfaces to modify their properties. For example, the hydroxyl group can be used to attach the molecule to a surface, and subsequent deprotection of the Boc group would expose a primary amine, which can be used for further functionalization, such as the attachment of bioactive molecules or for altering surface charge.
Agrochemical Research: A Synthon for Novel Pesticides
Carbamate and cyclohexane derivatives are prevalent in a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[2][7] The title compound can serve as a versatile synthon for the creation of novel agrochemicals.
-
Herbicides and Fungicides: The carbamate functionality is a known pharmacophore in many commercial herbicides and fungicides.[7] The title compound can be elaborated through reactions at the hydroxyl and (deprotected) amino groups to generate libraries of novel compounds for screening against various agricultural pests and pathogens. The rigid cyclohexane core can influence the binding affinity and selectivity of the resulting molecules for their biological targets.
Conclusion
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a strategically important building block with significant potential across multiple domains of chemical research. Its well-defined stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of a diverse array of complex molecules. This guide has outlined its synthesis, key chemical transformations, and highlighted its potential applications in the development of novel pharmaceuticals, advanced materials, and next-generation agrochemicals. As researchers continue to seek innovative molecular scaffolds, the utility of this versatile compound is poised to expand, driving further advancements in science and technology.
References
-
Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. (2024). Archiv der Pharmazie. [Link]
-
cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules. [Link]
-
Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. (2022). Pest Management Science. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Molecules. [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
-
Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. [Link]
-
Effects of co-applied agrochemicals on herbicide performance: A review. (2023). ResearchGate. [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules. [Link]
-
Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. (2022). Journal of Fungi. [Link]
-
Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. (2018). RSC Publishing. [Link]
-
What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde?. Quora. [Link]
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Development of Selective Covalent Janus Kinase 3 Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). Molecules. [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2020).
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules. [Link]
-
Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). European Journal of Medicinal Chemistry. [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2024). Synlett. [Link]
Sources
- 1. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Strategic Deployment of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Bifunctional Scaffold
In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. These foundational units must offer not only specific functionalities but also precise stereochemical control and predictable reactivity. tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate has emerged as a building block of significant interest, providing a rigid cis-1,3-disubstituted cyclohexane scaffold. This guide offers an in-depth exploration of its synthesis, key reactions, and strategic applications, particularly in the construction of medicinally relevant molecules.
The intrinsic value of this building block lies in its bifunctional nature. It possesses a primary alcohol, which serves as a handle for a variety of transformations such as oxidation, etherification, and esterification, and a Boc-protected amine, a staple in peptide and medicinal chemistry that ensures stability under many reaction conditions while allowing for facile deprotection when needed. The cis-stereochemical relationship between these two groups on a conformationally well-defined cyclohexane ring provides a unique three-dimensional architecture, making it a valuable asset for probing and optimizing interactions within biological targets.
Table 1: Physicochemical Properties of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
| Property | Value |
| CAS Number | 40910-25-6[1] |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol [2] |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, dry, sealed place |
Strategic Synthesis: A Reliable Two-Step Approach
A robust and scalable synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is crucial for its widespread application. A common and efficient route begins with the commercially available cis-3-aminocyclohexanecarboxylic acid. The synthesis can be logically divided into two key transformations: Boc protection of the amine and selective reduction of the carboxylic acid.
Figure 1: Synthetic workflow for tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.
Part 1: Chemoselective N-Boc Protection
The first step involves the chemoselective protection of the amino group in the presence of the carboxylic acid. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation due to its high efficiency and the operational simplicity of the reaction.
Causality of Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate is chosen for its high selectivity towards amines over carboxylic acids under basic conditions. The bulky tert-butyl groups also prevent over-reaction.
-
Solvent System: A biphasic system, often dioxane and water, is employed to dissolve both the polar amino acid starting material and the nonpolar (Boc)₂O.
-
Base: A mild base such as sodium hydroxide or sodium bicarbonate is used to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl of (Boc)₂O, while keeping the carboxylic acid primarily as its carboxylate salt, which is unreactive towards the anhydride.
Experimental Protocol: Synthesis of cis-3-(Boc-amino)cyclohexanecarboxylic Acid
-
Suspend cis-3-aminocyclohexanecarboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (1.5 eq. of a 1N aqueous solution) and stir until a clear solution is obtained.[3]
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.3 eq.) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.[3]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the aqueous phase to a pH of 3-4 with a dilute HCl solution.[3]
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected precursor as a white solid.[3]
Part 2: Selective Carboxylic Acid Reduction
The second step is the selective reduction of the carboxylic acid to a primary alcohol. This transformation must be performed in the presence of the acid-labile Boc protecting group. Borane reagents are exceptionally well-suited for this purpose.
Causality of Experimental Choices:
-
Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is the reagent of choice. It exhibits remarkable chemoselectivity for reducing carboxylic acids over esters and, importantly, does not cleave the Boc protecting group under the reaction conditions.[4][5] Lithium aluminum hydride (LAH) is generally avoided as it is less selective and can potentially reduce the carbamate carbonyl.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent as it stabilizes the borane reagent and is inert under the reaction conditions.
-
Work-up: A careful quench with methanol is performed to destroy any excess borane. The resulting borate esters are then hydrolyzed under mild basic or acidic conditions to liberate the final alcohol.
Experimental Protocol: Synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
-
Dissolve cis-3-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add BH₃·THF complex (typically a 1M solution in THF, ~2.0-3.0 eq.) dropwise, maintaining the internal temperature below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5]
-
Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the title compound.
Synthetic Utility and Key Transformations
The true power of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is realized in its subsequent transformations, where the two orthogonal functional groups can be manipulated to build molecular complexity.
Figure 2: Key synthetic transformations of the building block.
-
Oxidation of the Alcohol: The primary alcohol can be readily oxidized to the corresponding aldehyde using standard reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a key intermediate for reductive amination or Wittig-type reactions.
-
Etherification: Deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide, provides access to a wide range of ethers.
-
Boc Deprotection: The Boc group is reliably removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane or methanol.[6] This unmasks the primary amine for subsequent functionalization.
-
Amine Derivatization: Once deprotected, the resulting cis-(3-aminocyclohexyl)methanol can undergo a vast array of reactions, including amide bond formation, urea or sulfonamide synthesis, and alkylation, allowing for its incorporation into larger molecular frameworks.
Application Spotlight: A Scaffold for Janus Kinase (JAK) Inhibitors
A particularly compelling application of this building block and its derivatives is in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling pathways. Dysregulation of these pathways is implicated in numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.[7]
Many potent JAK inhibitors, such as Tofacitinib and Filgotinib, feature a substituted heterocyclic core linked to a functionalized cycloalkyl moiety.[5][8] The cis-1,3-amino-hydroxymethyl cyclohexane scaffold provided by our building block is an excellent surrogate or bioisostere for the piperidine and other cyclic systems found in these drugs.
Figure 3: Conceptual workflow for the application of the building block in synthesizing JAK inhibitor analogues.
The Rationale for Use in JAK Inhibitor Synthesis:
-
Structural Mimicry: The cyclohexane core can effectively mimic the piperidine ring present in Tofacitinib, positioning the key nitrogen atom for interaction with the hinge region of the JAK kinase domain.
-
Vector for Side Chain Installation: The hydroxymethyl group serves as a crucial synthetic handle. It can be oxidized to an aldehyde, which can then be used to install the cyanoacetamide side chain characteristic of Tofacitinib through a Knoevenagel condensation or similar reaction.
-
Modulation of Physicochemical Properties: Replacing a piperidine with a cyclohexane ring can alter key drug properties such as lipophilicity (LogP), metabolic stability, and cell permeability. This makes our building block an ideal tool for generating novel analogues in a lead optimization campaign to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Conclusion: A Self-Validating System for Innovation
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is more than just a chemical intermediate; it is a self-validating synthetic platform. Its logical and high-yielding synthesis, coupled with the orthogonal reactivity of its functional groups, provides a reliable and versatile tool for the modern synthetic chemist. The protocols described herein are designed to be robust and reproducible, forming a self-validating system for accessing this key building block. Its demonstrated potential as a scaffold for high-value targets like JAK inhibitors underscores its importance and guarantees its continued use in the pursuit of novel therapeutics. By understanding the causality behind the experimental choices in its synthesis and application, researchers can confidently deploy this building block to accelerate their drug discovery and development programs.
References
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
Hernández-Linares, M. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-160. Available at: [Link]
-
Hernández-Linares, M. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Center for Biotechnology Information. Available at: [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
- Janssen Pharmaceutica NV. (2016). WO 2016/020526 A1. World Intellectual Property Organization.
-
Paul, S., et al. (2018). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. Available at: [Link]
-
Maricán, A., et al. (2013). Asymmetric Total Synthesis of Tofacitinib. Tetrahedron Letters. Available at: [Link]
-
Khan, I., et al. (2015). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron: Asymmetry. Available at: [Link]
-
Vahter, K., et al. (2020). Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rzepa, H. (2012). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Available at: [Link]
-
Fodor, T., et al. (2016). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Journal of Flow Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Available at: [Link]
-
Sharma, P., & Kumar, A. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. Available at: [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]
-
Reddy, K. L., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Center for Biotechnology Information. Available at: [Link]
-
White Rose eTheses Online. (2021). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. Available at: [Link]
-
Wang, Z., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Center for Biotechnology Information. Available at: [Link]
-
Yang, Y., et al. (2022). Preparation of colon-targeted pellets loaded with filgotinib/berberine hydrochloride and Their application in ulcerative colitis therapy. National Center for Biotechnology Information. Available at: [Link]
-
G.Á. Show, A. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]
-
Somfai, T., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Semantic Scholar. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Available at: [Link]
-
Frank, K. E., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. PubMed. Available at: [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. research.unl.pt [research.unl.pt]
- 4. Khan Academy [khanacademy.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Note & Protocol: High-Purity Isolation of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate using Flash Chromatography
Abstract
This comprehensive guide details a robust methodology for the efficient purification of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, a key intermediate in the synthesis of various pharmaceuticals and specialty materials.[1] The protocol leverages normal-phase flash chromatography, a widely accessible and scalable technique, to achieve high purity (≥99% by GC) suitable for demanding downstream applications.[1] This document provides a step-by-step protocol, from initial solvent system optimization using Thin-Layer Chromatography (TLC) to the final flash chromatography execution and analysis. The causal relationships behind experimental choices are elucidated to empower researchers in adapting this method for analogous separations.
Introduction: The Rationale for High-Purity Isolation
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol.[2] The tert-butoxycarbonyl (Boc) protecting group imparts stability under many reaction conditions, particularly those involving nucleophiles and bases, making it a valuable building block in multi-step organic synthesis.[2] The hydroxyl group, in turn, offers a reactive handle for subsequent chemical modifications.[1] Given its role as a critical intermediate, the purity of this compound directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API) or material. This application note establishes a validated protocol for its purification, ensuring the removal of reaction byproducts, unreacted starting materials, and potential isomers.
Foundational Principles: Understanding the Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. Compound separation is dictated by the differential partitioning of analytes between the stationary and mobile phases.
-
Analyte Polarity: The target molecule, tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, possesses both polar (hydroxyl and carbamate groups) and non-polar (tert-butyl and cyclohexyl groups) moieties. This amphiphilic nature necessitates a carefully selected mobile phase to achieve optimal retention and separation on a polar silica surface.
-
Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice due to its high surface area and the presence of surface silanol (Si-OH) groups. These silanol groups act as hydrogen bond donors and acceptors, interacting strongly with polar functional groups of the analyte.
-
Mobile Phase: A binary solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is employed.[3] By systematically increasing the proportion of the polar solvent, the mobile phase's eluotropic strength is increased, facilitating the elution of more polar compounds.
Physicochemical Properties of the Target Compound
A thorough understanding of the analyte's properties is crucial for methodological design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₃ | Chem-Impex[1] |
| Molecular Weight | 229.32 g/mol | Chem-Impex[1] |
| Appearance | White Solid | Chem-Impex[1] |
| Calculated LogP | 1.6 | PubChem[4] |
The moderate LogP value suggests that the compound is amenable to normal-phase chromatography.
Experimental Workflow: From TLC to Purified Product
The purification process is a systematic workflow, beginning with small-scale optimization and culminating in the preparative-scale separation.
Sources
Application Notes & Protocols: The Strategic Use of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in the Synthesis of Neurological Drugs
Foreword: A Multifunctional Scaffold for CNS Drug Discovery
In the intricate landscape of medicinal chemistry, the success of a drug candidate often hinges on the rational design of its molecular architecture. The cyclohexane ring, a simple and ubiquitous carbocycle, serves as a versatile and conformationally rigid scaffold for orienting pharmacophoric elements in three-dimensional space. When functionalized with precision, it becomes a powerful tool for targeting complex biological systems, particularly within the central nervous system (CNS).
This guide focuses on a key building block, tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate . This molecule is more than a mere intermediate; it is a strategic asset in the synthesis of novel neurological agents. Its structure thoughtfully combines three critical features:
-
A cis-substituted cyclohexane core , which provides a stereochemically defined and rigid framework, crucial for precise interaction with biological targets like receptors and enzymes.
-
A Boc-protected amine , offering a stable, masked primary amine that can be selectively revealed at the desired synthetic step under acidic conditions.[1][2] This orthogonal protection strategy is fundamental to modern multi-step synthesis.[1]
-
A primary hydroxymethyl group , a versatile functional handle amenable to a wide array of chemical transformations, including oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
This document serves as a detailed guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical logic, providing field-tested protocols and illustrating the compound's role in the broader context of neurological drug design.
Part 1: Compound Profile and Strategic Considerations
Physicochemical Data
A thorough understanding of the starting material is paramount for reproducible and scalable synthesis. The key properties of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate are summarized below.
| Property | Value | Source |
| CAS Number | 920966-16-1 | [3] |
| Molecular Formula | C₁₂H₂₃NO₃ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity | ≥ 99% (GC) | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
The Boc Group: A Cornerstone of Amine Protection
The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in contemporary organic synthesis.[4] Its utility stems from a crucial dichotomy: it is exceptionally stable to a wide range of reagents, including bases, nucleophiles, and reductive agents, yet it can be removed cleanly and efficiently under mild acidic conditions.[1][2]
This stability allows for extensive chemical modification of other parts of the molecule—such as the hydroxymethyl group on our target compound—without disturbing the protected amine. The deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton, while the resulting unstable carbamic acid decarboxylates to liberate the free amine and carbon dioxide.[2]
Caption: The Boc Protection-Deprotection Cycle.
Part 2: Core Applications in Neurological Drug Synthesis
The structural motif of a substituted cyclohexane ring is a validated scaffold for agents targeting the CNS. Derivatives have shown promise as anticonvulsants, GABA analogues, and inhibitors of key neurological enzymes.[5][6][7] Our title compound serves as an ideal starting point for accessing such molecules.
Synthesis of GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] Its analogues, such as Gabapentin and Pregabalin, are blockbuster drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[8] The synthesis of novel GABA analogues often requires a scaffold that can present an amine and a carboxylic acid (or a bioisostere) in a specific spatial arrangement.
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate provides a direct route to such structures. The hydroxymethyl group can be oxidized to a carboxylic acid, and subsequent deprotection of the amine yields the target GABA analogue. The cis stereochemistry ensures a defined spatial relationship between the two key functional groups.
Caption: Synthetic pathway to a GABA analogue.
Case Study: A Building Block for Complex Scaffolds
While not a neurological drug, the synthesis of the antiviral agent Oseltamivir (Tamiflu®) provides an authoritative example of how cyclohexene-based intermediates with protected amine and hydroxyl functionalities are manipulated. Several total syntheses of Oseltamivir start from chiral intermediates that are structurally related to our title compound.[9][10][11] These syntheses masterfully orchestrate the introduction of multiple stereocenters and functional groups around the cyclohexane ring.
The key transformations often involve:
-
Desymmetrization: Creating chirality from an achiral or meso starting material.[10][11]
-
Functional Group Interconversion: Converting hydroxyl groups to azides or other nitrogen-containing functionalities.
-
Ring-Closing Metathesis: Forming the cyclohexene ring from an acyclic precursor.[10]
The principles demonstrated in these elegant syntheses are directly applicable to the development of complex neurological drug candidates, where precise control of stereochemistry is paramount for efficacy and safety.
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear causality for each step. They represent standard, robust procedures for the key transformations of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.
Protocol 1: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid
This protocol uses a TEMPO-catalyzed oxidation, a mild and efficient method for converting primary alcohols to carboxylic acids without harsh heavy metals.
Objective: To convert the primary alcohol of the starting material into a carboxylic acid while keeping the Boc-protecting group intact.
Materials:
-
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy, free radical)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH ~6.7)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate (1.0 eq) in DCM (approx. 0.2 M).
-
Buffer and Catalysts: Add the phosphate buffer (pH 6.7, equal volume to DCM) to the flask. To this biphasic mixture, add TEMPO (0.02 eq) and sodium chlorite (1.5 eq).
-
Initiation of Oxidation: Cool the flask to 0 °C in an ice bath. Add the sodium hypochlorite solution (0.2 eq, diluted 1:5 with water) dropwise over 30 minutes. Causality: The slow addition controls the exothermic reaction and prevents side reactions. NaOCl acts as the terminal oxidant, regenerating the active oxoammonium ion from TEMPO.
-
Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes), observing the disappearance of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate until the orange color dissipates. Causality: Sodium thiosulfate neutralizes any remaining oxidant (hypochlorite and chlorine dioxide), preventing unwanted side reactions during workup.
-
Workup - Extraction: Separate the layers. Extract the aqueous layer three times with ethyl acetate. Combine all organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally brine. Causality: The HCl wash removes any basic impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by column chromatography or recrystallization.
Caption: Experimental workflow for TEMPO oxidation.
Protocol 2: Boc Group Deprotection
This protocol uses trifluoroacetic acid (TFA) in a non-polar solvent, a standard and highly effective method for Boc removal.
Objective: To selectively cleave the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected substrate (e.g., the product from Protocol 1)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise. Causality: The excess acid ensures complete and rapid cleavage. The reaction is performed at 0°C to control the vigorous evolution of isobutylene gas.
-
Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed. Self-Validation: Vigorous bubbling (CO₂ and isobutylene) should be observed upon warming, indicating the reaction is proceeding.
-
Workup - Concentration: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Note: TFA is corrosive; use appropriate safety measures and a trap.
-
Workup - Neutralization: Re-dissolve the residue in DCM and slowly add it to a stirred, ice-cold solution of saturated aqueous NaHCO₃ until gas evolution ceases and the pH is basic (>8). Causality: This step neutralizes the trifluoroacetate salt of the amine to yield the free base and removes any residual TFA.
-
Workup - Extraction: Separate the layers and extract the aqueous phase three times with DCM.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine product.
References
-
MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Retrieved from [Link]
-
PubMed. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic Chemistry. Retrieved from [Link]
-
SciSpace. (2007). A practical synthesis of (-)-oseltamivir. Angewandte Chemie International Edition. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
MDPI. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Retrieved from [Link]
-
PubMed. (2012). Synthesis of (-)-Oseltamivir Phosphate (Tamiflu) Starting From cis-2,3-bis(hydroxymethyl)aziridine. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2025). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Bioorganic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-hydroxycyclohexyl)carbamate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubMed Central (PMC). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Scientific Research Publishing. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering. Retrieved from [Link]
-
Semantic Scholar. (2012). Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. The Journal of Organic Chemistry. Retrieved from [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]
-
PubMed. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Application Note & Protocol: Characterizing Novel Cyclohexane Derivatives in Receptor Binding Assays
An in-depth guide to the characterization of novel chemical entities in receptor binding assays, using tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate as a case study.
A Case Study with tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
Abstract
The identification and characterization of novel chemical entities (NCEs) are foundational to modern drug discovery. Receptor binding assays serve as a primary tool for determining the affinity and specificity of these compounds for their biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound using tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate as a representative example. While this compound is primarily known as a versatile synthetic intermediate in the development of pharmaceuticals for neurological disorders[1], its structural features—a Boc-protected amine and a cyclohexyl scaffold—suggest its potential as a pharmacophore for targets such as γ-aminobutyric acid (GABA) receptors. This guide outlines the theoretical principles of receptor binding, provides detailed, field-proven protocols for both traditional filtration-based assays and modern Scintillation Proximity Assays (SPA), and offers insights into data analysis and interpretation.
Introduction to the Compound and Assay Rationale
1.1. The Candidate Compound: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a bifunctional organic molecule featuring a cyclohexane ring that provides a defined three-dimensional structure.[2] Key functional groups include:
-
A tert-butyloxycarbonyl (Boc) group , which serves as a common protecting group for the amine, enhancing stability and solubility.[1][3]
-
A hydroxymethyl group , which offers a site for further chemical modification.[1]
-
A cis-cyclohexyl scaffold , which imparts conformational rigidity, a desirable trait for specific receptor interactions.
This compound is a valuable building block in medicinal chemistry, particularly for synthesizing drugs aimed at neurological targets.[1] Its structural similarity to known neuromodulators makes it an interesting candidate for screening against central nervous system (CNS) receptors.
1.2. The Target: The GABAergic System
The GABAergic system, centered around the brain's primary inhibitory neurotransmitter, GABA, is a critical target for therapeutics treating anxiety, epilepsy, and sleep disorders.[4][5] GABA acts on two main receptor types:
-
GABA-A Receptors (GABAAR): These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and inhibiting action potential firing.[6][7][8] They are pentameric structures with a variety of subunits, offering diverse pharmacology.[5][8]
-
GABA-B Receptors (GABABR): These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals by inhibiting adenylyl cyclase and regulating ion channels through G-proteins.[9][10]
Given the structural motifs of our candidate compound, we will use the GABA-A receptor as a hypothetical target for the protocols described herein.
1.3. The Goal: Determining Binding Affinity
The primary objective of a binding assay is to quantify the interaction between a ligand (our test compound) and a receptor.[11] This is typically expressed as the inhibition constant (Kᵢ) , which represents the concentration of the test compound required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity. This guide will detail the workflow for determining the Kᵢ of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.
Foundational Principles of Receptor Binding Assays
Before proceeding to the protocol, it is crucial to understand the underlying principles that ensure data integrity and reproducibility.
2.1. Assay Formats: Competition vs. Saturation
There are two primary types of radioligand binding experiments:
-
Saturation Assays: These are used to determine the receptor density (Bmax) and the affinity (Kd) of a radiolabeled ligand for its target. This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand.[12][13]
-
Competition Assays: These are used to determine the affinity (Kᵢ) of an unlabeled test compound (the "competitor"). In this format, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the test compound.[12][13] The test compound competes with the radioligand for the same binding site, and its potency is measured by its ability to displace the radiolabeled signal.
For screening a novel, unlabeled compound like ours, the competition assay is the method of choice .[12]
2.2. Technology Platforms: Filtration vs. Scintillation Proximity Assay (SPA)
Two main technologies are employed to separate bound from free radioligand:
| Feature | Filtration Assay | Scintillation Proximity Assay (SPA) |
| Principle | Physical separation of receptor-ligand complexes from free ligand via vacuum filtration through a filter mat that traps the receptors.[14] | A homogeneous assay where the receptor is captured on a bead containing scintillant. Only radioligand bound to the receptor is close enough to excite the scintillant and produce a light signal.[15][16][17] |
| Separation Step | Required (vacuum filtration and washing).[18] | Not required, making it a "mix-and-measure" assay.[19] |
| Throughput | Lower to medium. | High, easily automated.[20] |
| Radiochemical Use | Generally higher. | Often lower, reducing waste. |
| Key Advantage | Considered a "gold standard" for its robustness.[12] | Speed, simplicity, and scalability.[19] |
This guide will provide detailed protocols for both methods, as the choice often depends on the available equipment and screening goals.
Experimental Workflow: A Step-by-Step Overview
The process of characterizing a novel compound can be visualized as a logical progression from preparation to final data analysis.
Caption: Visualization of the filtration assay separating bound from free radioligand.
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a powerful, homogeneous alternative ideal for higher throughput screening. [15][20] 5.1. Principle of SPA
In this assay, the receptor membranes are captured onto SPA beads impregnated with a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted beta particles (from ³H) to excite the scintillant, producing light. Unbound radioligand in the solution is too far away to cause a signal, eliminating the need for a physical separation step. [16][19]
Caption: SPA principle: only receptor-bound radioligand is close enough to the bead to generate a light signal.
5.2. SPA Materials and Procedure
-
Additional Materials: Wheat Germ Agglutinin (WGA)-coated SPA beads (for capturing glycosylated membrane proteins), 96-well or 384-well clear-bottom microplates, and a microplate scintillation counter (e.g., TopCount or MicroBeta).
-
Procedure:
-
Bead-Membrane Coupling: Incubate the receptor membranes with the WGA-SPA beads to allow for capture. The ratio must be optimized empirically.
-
Assay Setup: In a microplate, add the reagents in the following order:
-
Assay Buffer
-
Test Compound (serial dilutions) or NSB Displacer
-
Radioligand ([³H]Muscimol)
-
Pre-coupled Bead-Membrane suspension
-
-
Incubation: Seal the plate and incubate at room temperature for 1-4 hours (or until equilibrium is reached, determined via time-course experiments) with gentle shaking.
-
Counting: Centrifuge the plate briefly to settle the beads, then count directly in a microplate scintillation counter. No washing or filtration is needed.
-
Data Analysis and Interpretation
6.1. Calculations
-
Specific Binding (SB): This is the portion of binding that is displaceable and therefore relevant.
-
SB = Total Binding (DPM) - Non-Specific Binding (DPM)
-
-
Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding it has inhibited.
-
% Inhibition = 100 * (1 - [(DPM_Compound - DPM_NSB) / (DPM_TB - DPM_NSB)])
-
-
IC₅₀ Determination: Plot % Inhibition against the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or R to determine the IC₅₀ —the concentration of the compound that inhibits 50% of specific binding.
-
Kᵢ Calculation (Cheng-Prusoff Equation): The IC₅₀ is dependent on the assay conditions. To find the intrinsic affinity of the compound (Kᵢ), use the Cheng-Prusoff equation. This is a critical step for comparing affinities across different experiments.
-
Kᵢ = IC₅₀ / (1 + ([L] / Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding or obtained from literature).
-
-
6.2. Sample Data Presentation
Hypothetical data for tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate at the GABA-A receptor.
| Parameter | Value | Interpretation |
| Radioligand | [³H]Muscimol | GABA-A agonist site ligand |
| [L] Used | 1.5 nM | - |
| Kd of Radioligand | 2.0 nM | - |
| IC₅₀ | 750 nM | Potency in this specific assay |
| Kᵢ | 300 nM | Moderate affinity for the GABA-A receptor |
| Hill Slope | ~1.0 | Suggests competitive binding at a single site |
6.3. Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| High Non-Specific Binding (>30% of Total) | Radioligand is too "sticky" (hydrophobic); filter binding; insufficient washing. | Add BSA (0.1%) to buffer; pre-soak filters; increase number of washes. [21] |
| No Displacement by Test Compound | Compound is insoluble or inactive; incorrect receptor target. | Check compound solubility in assay buffer; screen against a panel of different receptors. |
| High Well-to-Well Variability | Pipetting errors; incomplete mixing; uneven filter washing. | Use calibrated pipettes; ensure thorough mixing before incubation; automate liquid handling if possible. [22] |
| Shallow Competition Curve (Hill Slope < 0.7) | Complex binding mechanism (e.g., multiple sites, allosteric effects). | This is a result, not an error. It requires more advanced binding models to analyze. [23] |
Conclusion
This application note provides a robust framework for characterizing the binding properties of a novel compound, tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, using the GABA-A receptor as a scientifically-grounded, exemplary target. By explaining the causality behind each step and offering detailed protocols for both filtration and SPA techniques, researchers can generate high-quality, reproducible affinity data (Kᵢ). This information is fundamental in the hit-to-lead process, enabling data-driven decisions on which compounds warrant further investigation in more complex functional assays and downstream drug development pipelines.
References
-
Quora. (2022). What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde? Retrieved from [Link]
-
Wikipedia. (2024). GABA receptor. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. Retrieved from [Link]
-
Al-Abri, K., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(16), 4945. Retrieved from [Link]
-
PubChem. (n.d.). rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate. Retrieved from [Link]
-
Jembrek, M. J., & Vlainic, J. (2015). GABA-A Receptors: Structure, Function, and Modulation. Current Pharmaceutical Design, 21(34), 4934-4945. Retrieved from [Link]
-
An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Wikipedia. (2023). Scintillation proximity assay. Retrieved from [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. Retrieved from [Link]
-
Simeone, T. A., et al. (2017). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neuroscience Research, 95(10), 1995-2007. Retrieved from [Link]
-
Fluidic Analytics. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Wikipedia. (2024). GABAA receptor. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]
-
Hart, H. E., & Greenwald, E. B. (1979). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Molecular Immunology, 16(4), 265-267. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
Xu, C., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(21), 17746–17757. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Retrieved from [Link]
-
Neuroscientifically Challenged. (2018). 2-Minute Neuroscience: GABA. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate. Retrieved from [Link]
-
Fritzius, T., et al. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 21(21), 7933. Retrieved from [Link]
-
Boffey, J. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Retrieved from [Link]
-
Khare, E. (n.d.). Scintillation proximity assay. Gyan Sanchay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). 6 questions with answers in RADIOLIGAND ASSAY. Retrieved from [Link]
-
Sun, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
-
Veeprho. (n.d.). Tert-butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Mesylate Salt). Retrieved from [Link]
-
Knight Chemicals. (n.d.). tert-butyl 3-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate [myskinrecipes.com]
- 4. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 15. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 16. Scintillation Proximity Assays | Revvity [revvity.com]
- 17. youtube.com [youtube.com]
- 18. biophysics-reports.org [biophysics-reports.org]
- 19. Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 21. revvity.com [revvity.com]
- 22. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 23. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Chemoselective N-Boc Protection of cis-3-(Aminomethyl)cyclohexan-1-ol
Abstract
This application note provides a comprehensive, field-proven protocol for the chemoselective N-tert-butoxycarbonyl (Boc) protection of cis-3-(aminomethyl)cyclohexan-1-ol to synthesize tert-butyl cis-(3-hydroxymethyl)cyclohexylcarbamate. The tert-butoxycarbonyl group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, offering robust protection of amines under a wide range of conditions while being readily removable under mild acidic conditions.[][2] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and discusses critical process parameters to ensure high yield and purity. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the practical aspects and scientific rationale behind each step.
Introduction: The Significance of the Boc Protecting Group
In multi-step organic synthesis, the selective masking of reactive functional groups is paramount to prevent undesired side reactions.[3] Amines, being nucleophilic and basic, often require protection to allow for transformations elsewhere in the molecule.[4] The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability towards nucleophiles, bases, and catalytic hydrogenolysis.[5] Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, makes it an excellent choice in orthogonal protection strategies.[4][6]
The target molecule, tert-butyl cis-(3-hydroxymethyl)cyclohexylcarbamate, is a valuable building block in pharmaceutical development.[7] The starting material, cis-3-(aminomethyl)cyclohexan-1-ol, contains both a primary amine and a primary alcohol. This protocol is specifically designed to achieve chemoselective protection of the more nucleophilic amine in the presence of the hydroxyl group.
Mechanistic Rationale
The Boc protection of an amine is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.
The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[2] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into the stable molecules carbon dioxide (CO₂) and tert-butoxide.[2] The generated tert-butoxide is a strong enough base to deprotonate the now-protonated carbamate, yielding the final N-Boc protected amine and tert-butanol. Alternatively, a mild base like triethylamine (TEA) or sodium bicarbonate can be added to facilitate this final deprotonation step.[2][6] It is crucial to perform the reaction in a system that is not sealed to allow the evolved CO₂ gas to escape safely.[2]
Experimental Protocol
This protocol is optimized for the chemoselective N-Boc protection of cis-3-(aminomethyl)cyclohexan-1-ol. The primary amine is significantly more nucleophilic than the primary alcohol, allowing for selective reaction under these conditions. Several solvent systems can be employed, with tetrahydrofuran (THF) being a common choice for its ability to dissolve both the polar starting material and the less polar Boc anhydride.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| cis-3-(Aminomethyl)cyclohexan-1-ol | ≥97% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Acros Organics |
| Triethylamine (TEA), redistilled | ≥99.5% | Fisher Scientific |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Dichloromethane (DCM), ACS Grade | ≥99.5% | VWR Chemicals |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | Lab-prepared |
| Brine (Saturated aqueous NaCl) | N/A | Lab-prepared |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Tech. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cis-3-(aminomethyl)cyclohexan-1-ol (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 5-10 mL per gram of amine) to the flask and stir until the amine is fully dissolved.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. The base scavenges the proton released during the reaction, driving it to completion.
-
Addition of (Boc)₂O: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of anhydrous THF. Cool the amine solution to 0 °C using an ice bath. Slowly add the (Boc)₂O solution dropwise to the stirred amine solution over 15-20 minutes.
-
Causality: Slow addition at 0 °C helps to control the exotherm of the reaction and minimize potential side reactions.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
-
Work-up:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. The bicarbonate wash removes any unreacted (Boc)₂O and acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl cis-(3-hydroxymethyl)cyclohexylcarbamate.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient (Boc)₂O or base; short reaction time. | Add a small additional portion of (Boc)₂O and base. Continue stirring and monitor by TLC. |
| Di-Boc Formation | Excess (Boc)₂O and prolonged reaction at high temp. | Use the recommended stoichiometry. Maintain temperature control. Di-Boc product can be separated by chromatography. |
| O-Boc Formation (Rare) | Use of a strong Lewis acid catalyst. | This protocol avoids Lewis acids to ensure chemoselectivity for the N-protection.[8] |
| Low Yield after Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to break the emulsion. |
| Product is an oil | Residual solvent. | Dry the product under high vacuum for an extended period. |
Conclusion
This application note details a reliable and scalable protocol for the chemoselective N-Boc protection of cis-3-(aminomethyl)cyclohexan-1-ol. By understanding the underlying mechanism and adhering to the procedural steps, researchers can confidently synthesize tert-butyl cis-(3-hydroxymethyl)cyclohexylcarbamate in high yield and purity. The principles and techniques described herein are broadly applicable to the Boc protection of other primary amines, particularly within the context of complex molecule synthesis in drug discovery and development.
References
-
El-Faham, A., & Albericio, F. (2011). A simple, efficient, and eco-friendly protocol for the N-Boc protection of the amine moiety. Journal of Environmental Chemical Engineering, 1(1), 1-8.
-
Zheng, Z., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 8(49), 27830-27834.
-
Chem-Impex International. (n.d.). Tert-Butyl Cis-(3-Hydroxymethyl)Cyclohexylcarbamate. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved January 26, 2026, from [Link]
-
Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22081-22087.
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 26, 2026, from [Link]
-
MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved January 26, 2026, from [Link]
-
Bartoli, G., et al. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 71(25), 9580-9587.
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
Sources
- 2. jk-sci.com [jk-sci.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for "tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate" synthesis
Welcome to the technical support center for the synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this synthesis. This valuable intermediate is utilized in pharmaceutical development, particularly for neurological disorders, as well as in agrochemical and polymer chemistry.[1] This guide will explore two common synthetic pathways, outlining optimized reaction conditions and addressing potential challenges to ensure a successful and efficient synthesis.
Synthetic Strategies Overview
The synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate can be effectively achieved through two primary routes, each with its own set of considerations.
-
Route 1: Two-Step Synthesis from cis-3-Aminocyclohexanecarboxylic Acid. This pathway involves the initial protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid functionality to the desired primary alcohol.
-
Route 2: One-Step Chemoselective Protection of cis-3-Aminocyclohexanemethanol. This more direct approach involves the selective Boc protection of the amino group in the presence of a hydroxyl group.
The choice of route will depend on the availability of starting materials, desired purity, and scalability of the reaction.
Caption: Overview of the two primary synthetic routes.
Route 1: Two-Step Synthesis from cis-3-Aminocyclohexanecarboxylic Acid
This route provides a robust and well-controlled method for the synthesis.
Step 1: Boc Protection of cis-3-Aminocyclohexanecarboxylic Acid
The protection of the amino group is crucial to prevent side reactions during the subsequent reduction step. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and effective method for this transformation.[2][3]
-
Dissolution: Dissolve cis-3-aminocyclohexanecarboxylic acid in a suitable solvent system. A mixture of 1,4-dioxane and water is often effective.
-
Base Addition: Add a base such as sodium hydroxide or triethylamine to the solution to facilitate the reaction.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours or overnight until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (+/-)-cis-3-(Boc-amino)cyclohexanecarboxylic acid.[4]
Step 2: Reduction of (+/-)-cis-3-(Boc-amino)cyclohexanecarboxylic Acid
The reduction of the carboxylic acid to a primary alcohol is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5] However, due to its high reactivity, careful handling is paramount.[5]
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried flask.
-
Solvent: Use a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Reagent Suspension: Carefully suspend LiAlH₄ in the dry solvent and cool the mixture in an ice bath (0 °C).
-
Substrate Addition: Slowly add a solution of (+/-)-cis-3-(Boc-amino)cyclohexanecarboxylic acid in the same dry solvent to the LiAlH₄ suspension.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Cautiously quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safety and to precipitate the aluminum salts for easy filtration.
-
Purification: Filter the resulting precipitate and wash it thoroughly with an organic solvent. The combined organic filtrates are then dried and concentrated to yield the final product.
| Parameter | Recommended Conditions |
| Boc Protection | |
| Solvent | 1,4-Dioxane/Water |
| Base | NaOH or Et₃N |
| Boc Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Temperature | Room Temperature |
| Reaction Time | 4-16 hours |
| Reduction | |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Quenching | Fieser Workup (H₂O, NaOH solution, H₂O) |
Table 1: Optimized reaction conditions for Route 1.
Route 2: One-Step Chemoselective Protection of cis-3-Aminocyclohexanemethanol
This route offers a more atom-economical approach by directly protecting the amino group of the pre-formed amino alcohol. The key to this synthesis is achieving high chemoselectivity for N-protection over O-protection.
Experimental Protocol
-
Dissolution: Dissolve cis-3-aminocyclohexanemethanol in a suitable solvent. A mixture of methanol and water can enhance the rate of Boc protection.[6]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. In some cases, a mild base like sodium bicarbonate can be used.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically faster than the protection of the corresponding amino acid.
-
Workup and Purification: Once the reaction is complete, the product can be isolated by extraction with an organic solvent and purified by column chromatography on silica gel if necessary.
| Parameter | Recommended Conditions |
| Starting Material | cis-3-Aminocyclohexanemethanol |
| Boc Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Methanol/Water or Dichloromethane |
| Base (optional) | Sodium Bicarbonate |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
Table 2: Optimized reaction conditions for Route 2.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.
Caption: Troubleshooting flowchart for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: In Route 1, I am observing a low yield during the Boc protection step. What are the likely causes?
A1: Low yields in Boc protection can stem from several factors:
-
Inadequate Base: Ensure at least a stoichiometric amount of base is used to neutralize the in-situ formed acid and deprotonate the amino group.
-
Reagent Quality: Di-tert-butyl dicarbonate can degrade over time. Use fresh or properly stored reagent.
-
Reaction Conditions: While the reaction typically proceeds well at room temperature, gentle heating (e.g., 40 °C) can sometimes improve yields for less reactive substrates.[3]
-
pH Control: During workup, ensure the pH is appropriately adjusted to ensure the product is in its neutral form for efficient extraction into the organic phase.
Q2: The reduction of the carboxylic acid in Route 1 is sluggish or incomplete. How can I improve this?
A2: Incomplete reduction with LiAlH₄ is often due to:
-
Reagent Inactivity: LiAlH₄ is highly reactive with moisture and can be deactivated by atmospheric water.[5] Use a fresh bottle or a previously opened one that has been stored under an inert atmosphere. The activity of the reagent can also be titrated.
-
Insufficient Reagent: For carboxylic acids, more than one equivalent of hydride is consumed due to the acidic proton. An excess of LiAlH₄ is necessary. The initial reaction is an acid-base reaction, which consumes one equivalent of the hydride.[7]
-
Anhydrous Conditions: The presence of even trace amounts of water will quench the LiAlH₄. Ensure all glassware is flame-dried and solvents are rigorously dried before use.
Q3: In Route 2, I am observing the formation of a significant amount of the O-Boc protected byproduct. How can I improve the chemoselectivity?
A3: The formation of the O-Boc byproduct is a common challenge in the protection of amino alcohols. To favor N-protection:
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for the more nucleophilic amine over the alcohol.
-
Solvent Choice: Using alcoholic solvents like methanol has been shown to accelerate the N-Boc protection of amines, potentially increasing the rate difference between N- and O-acylation.[6]
-
Avoid Strong Bases: Strong, non-nucleophilic bases can deprotonate the alcohol, increasing its nucleophilicity and leading to more O-acylation. Using a mild base like sodium bicarbonate or no base at all is often preferred.
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: The purification strategy depends on the physical state of your product.
-
Column Chromatography: If the product is an oil or a solid that is difficult to crystallize, silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexanes is a good starting point for elution.[8][9]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.
-
Extraction and Washing: Ensure a thorough aqueous workup to remove inorganic byproducts and any water-soluble impurities. Washing the organic layer with a mild acid, then a mild base, and finally brine can remove many common impurities.
Q5: Are there any safety concerns I should be aware of during this synthesis?
A5: Yes, particularly when using LiAlH₄.
-
Lithium Aluminum Hydride: This reagent reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5] It should only be handled by trained personnel in a fume hood under an inert atmosphere. The quenching process must be done slowly and at a low temperature.
-
Solvents: Many organic solvents used in these procedures are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
- Janssen Pharmaceutica N.V. (2016). WO 2016/020526 A1. World Intellectual Property Organization.
-
Martinez, R., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 19(10), 16413-16423. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
- Abdelsamie, A., et al. (2012). US8232430B2 - Method for the preparation of cis-4-tert-butylcyclohexanol. Google Patents.
- Daicel Corporation. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Google Patents.
- BASF Aktiengesellschaft. (2007). US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents.
-
Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Dolfen, J., et al. (2016). LiAlH4-Induced Selective Ring Rearrangement of 2-(2-Cyanoethyl)aziridines toward 2-(Aminomethyl)pyrrolidines and 3-Aminopiperidines as Eligible Heterocyclic Building Blocks. Chemistry, 22(14), 4945-51. Retrieved from [Link]
- Siegfried AG. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
-
Chemistry Stack Exchange. Reduction of carbamate with LAH. Retrieved from [Link]
-
Mangelinckx, S., et al. (2019). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. European Journal of Organic Chemistry. Retrieved from [Link]
-
MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. Retrieved from [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]
- Celgene Corporation. (2001). US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. Google Patents.
-
Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from [Link]
-
Patil, P., et al. (2024, September 12). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Retrieved from [Link]
-
MySkinRecipes. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate. Retrieved from [Link]
-
PubChem. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. US8232430B2 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in "tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate" preparation
Welcome to the technical support center for the synthesis of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and improve your reaction yields.
Introduction to the Synthesis
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a valuable building block in pharmaceutical synthesis.[1] Its preparation can be approached through two primary synthetic routes, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the specific requirements of the subsequent synthetic steps.
The two common synthetic routes are:
-
Route A: The Boc protection of cis-3-(hydroxymethyl)cyclohexylamine. This is a direct approach if the starting amino alcohol is readily available.
-
Route B: The reduction of a cis-3-(alkoxycarbonyl)cyclohexylcarbamate intermediate, such as ethyl or methyl cis-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
This guide is structured to address challenges you might encounter in both of these synthetic pathways.
Visualizing the Synthetic Pathways
Caption: Overview of the two primary synthetic routes.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common issues.
Part 1: General Questions
Q1: My final product is a mixture of cis and trans isomers. How can I improve the stereoselectivity and purify the desired cis isomer?
A1: Achieving high stereoselectivity is crucial. Here’s a breakdown of how to address this:
-
Starting Material Purity: The stereochemistry of your final product is dictated by your starting material. Ensure the stereochemical purity of your initial cis-3-(hydroxymethyl)cyclohexylamine (for Route A) or the cis-ester (for Route B) using techniques like NMR spectroscopy or chiral chromatography.
-
Isomerization: While the core reactions (Boc protection and LAH reduction) do not typically cause isomerization at the cyclohexane ring, harsh reaction conditions or acidic/basic workups could potentially lead to minor epimerization, though this is less common for this specific substrate.
-
Purification: If you have a mixture of isomers, purification can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel can sometimes separate cis and trans isomers, but it often requires optimization of the solvent system.
-
Fractional Crystallization: A more effective method can be the fractional crystallization of a salt derivative. For instance, you could deprotect the Boc group to get the amine, form the hydrochloride salt, and then perform fractional crystallization, as the cis and trans salts may have different solubilities.[2] After separation, you can re-protect the desired cis-amine.
-
Part 2: Troubleshooting Route A - Boc Protection
Q2: The Boc protection of my cis-3-(hydroxymethyl)cyclohexylamine is sluggish and gives a low yield. What are the likely causes and solutions?
A2: Low yield in a Boc protection reaction often points to issues with reagents, reaction conditions, or side reactions.
Troubleshooting Workflow for Boc Protection
Caption: Troubleshooting flowchart for low yield in Boc protection.
-
Reagent Quality:
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened one.
-
Solvent: If using an anhydrous solvent, ensure it is properly dried. However, aqueous conditions can also be effective and may even prevent some side reactions.[3]
-
Base: The choice of base is important. For reactions in organic solvents, triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. In aqueous systems, bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are used.
-
-
Reaction Conditions:
-
Stoichiometry: While a 1:1 stoichiometry is ideal, using a slight excess of Boc₂O (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
Temperature: Many Boc protections proceed well at room temperature, but if the reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the rate.
-
Monitoring: Always monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions:
-
Di-Boc Formation: While less common for sterically hindered secondary amines, it's a possibility. Using a stoichiometric amount of Boc₂O can minimize this.
-
Oxazolidinone Formation: With amino alcohols, there is a potential for the formation of a cyclic carbamate (oxazolidinone). However, studies have shown that Boc protection of amino alcohols often proceeds with high N-selectivity without forming this side product.[3]
-
Q3: I am seeing an unexpected byproduct in my Boc protection reaction. What could it be?
A3: Besides the potential side products mentioned above, consider the following:
-
Urea Formation: If your starting amine contains impurities or if there are issues with the Boc₂O, urea derivatives can sometimes form.
-
Reaction with Solvent: If you are using a reactive solvent, it might participate in the reaction. This is generally not an issue with common solvents like THF, DCM, or water.
Recommended Protocol for Boc Protection (Route A)
| Parameter | Value |
| Starting Material | cis-3-(hydroxymethyl)cyclohexylamine |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reactant Stoichiometry | Amine (1.0 eq.), Boc₂O (1.1 eq.), Et₃N (1.2 eq.) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours (monitor by TLC) |
| Typical Yield | >90% |
Experimental Procedure:
-
Dissolve cis-3-(hydroxymethyl)cyclohexylamine in DCM.
-
Add triethylamine and cool the mixture to 0 °C.
-
Add a solution of Boc₂O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (as indicated by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Part 3: Troubleshooting Route B - LiAlH₄ Reduction
Q4: My LiAlH₄ reduction of the Boc-protected ester is giving a very low yield. What could be the problem?
A4: LiAlH₄ is a highly reactive and moisture-sensitive reagent. Low yields are almost always traced back to reagent deactivation, improper setup, or workup issues.
Troubleshooting Workflow for LiAlH₄ Reduction
Caption: Troubleshooting flowchart for low yield in LiAlH₄ reduction.
-
Reagent Activity: LiAlH₄ reacts violently with water to produce hydrogen gas.[4] Even exposure to atmospheric moisture can deactivate it. Always use a fresh bottle of LAH or one that has been stored properly under an inert atmosphere.
-
Anhydrous Conditions: This is the most critical factor.
-
Glassware: All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon).
-
Solvents: Use freshly distilled anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
-
-
Workup Procedure: The workup of LAH reactions is notorious for causing product loss if not done correctly.
-
Emulsions: Quenching with water directly can lead to the formation of gelatinous aluminum salts that are difficult to filter and can trap the product, leading to emulsions during extraction.
-
Fieser Workup: The use of the Fieser workup is highly recommended. This involves the sequential, careful addition of water, followed by aqueous NaOH, and then more water to precipitate granular aluminum salts that are easily filtered off.[5]
-
Q5: The workup of my LAH reduction is very difficult, with persistent emulsions. How can I improve this?
A5: As mentioned, the Fieser workup is the standard and most reliable method to avoid these issues.
Recommended Protocol for LiAlH₄ Reduction (Route B)
| Parameter | Value |
| Starting Material | Ethyl cis-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate |
| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reactant Stoichiometry | Ester (1.0 eq.), LiAlH₄ (0.5-1.0 eq.) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Typical Yield | 85-95% |
Experimental Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add LiAlH₄ to a flame-dried round-bottom flask containing anhydrous THF and cool to 0 °C.
-
Addition: Add a solution of the ester in anhydrous THF dropwise to the stirred LAH suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add X mL of water (where X is the mass of LAH in grams).
-
Add X mL of 15% aqueous NaOH.
-
Add 3X mL of water.
-
Stir the resulting mixture at room temperature until a white, granular precipitate forms.
-
-
Isolation:
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography if necessary.
-
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): LAH is a highly reactive, flammable solid that reacts violently with water and protic solvents. Handle it with extreme care in a fume hood, under an inert atmosphere, and away from any sources of ignition. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Boc Anhydride (Boc₂O): Boc₂O is an irritant. Avoid inhalation and contact with skin and eyes.
By carefully considering the choice of synthetic route and paying close attention to the critical parameters outlined in this guide, you can successfully troubleshoot common issues and achieve a high yield of pure tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.
References
-
MasterOrganicChemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Joule, J. A., & Mills, K. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297.
- Corcoran, P. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
- ResearchGate. Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC.
- Common Organic Chemistry. WO 2016/020526 A1.
- Chemistry LibreTexts. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Organic Chemistry Portal.
- Barr, K. J. (1958). U.S. Patent No. 2,850,549. Washington, DC: U.S.
- Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4.
- ResearchGate.
- ResearchGate. Gram scale synthesis of tert-butyl N-cyclohexyl-N-(4-trifluromethylphenyl)
- Oreate AI Blog. The Role of LiAlH4 in Transforming Esters: A Closer Look.
- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
- Quora. What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde?.
- Fisher Scientific. Amine Protection / Deprotection.
- BenchChem.
- PubMed. Cis/trans isomerization of carotenoids by the triplet carbonyl source 3-hydroxymethyl-3,4,4-trimethyl-1,2-dioxetane.
- Organic Syntheses. Carbamic acid, tert-butyl ester.
- National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
- Organic Syntheses. L-Valinol.
- ResearchGate. Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides.
- Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4.
- Organic Chemistry Portal. Ester to Alcohol - Common Conditions.
- ResearchGate.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- PubChem. tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)
Sources
Technical Support Center: Stability of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
Welcome to the technical support center for "tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate." This guide is designed for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios related to the stability of this molecule, particularly under basic conditions, drawing upon established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: How stable is the tert-butyloxycarbonyl (Boc) protecting group under basic conditions?
The N-Boc protecting group is renowned for its remarkable stability in the presence of most nucleophiles and bases.[1] This stability is a cornerstone of its widespread use in multi-step organic synthesis, especially in peptide chemistry where it allows for orthogonal protection strategies alongside base-labile groups like Fmoc.[1] The primary mechanism for Boc group removal involves cleavage under anhydrous acidic conditions, which proceeds via the formation of a stable tert-butyl cation.[1][2][3]
Causality: The stability of the Boc group to bases can be attributed to two main factors:
-
Steric Hindrance: The bulky tert-butyl group physically obstructs the approach of nucleophiles to the carbamate carbonyl carbon.
-
Electronic Effects: The electron-donating nature of the tert-butyl group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
Therefore, exposure to common organic and inorganic bases (e.g., triethylamine, pyridine, sodium bicarbonate, or even moderate concentrations of sodium hydroxide at room temperature) is generally not expected to cause cleavage of the Boc group.[2][4]
Q2: What is the expected reactivity of the primary hydroxymethyl group under basic conditions?
The molecule features a primary alcohol (-CH₂OH). While the C-O bond is stable, the hydroxyl proton is acidic (pKa ~16-18) and can be removed by a sufficiently strong base to form a primary alkoxide.
-
Deprotonation: Strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) will readily deprotonate the alcohol.[1] This may be a desired step if the alkoxide is intended to act as a nucleophile in a subsequent reaction (e.g., Williamson ether synthesis). However, if unintended, this deprotonation can alter the molecule's solubility and reactivity profile.
-
Oxidation: It is crucial to distinguish the effect of a base from that of an oxidizing agent. Bases alone will not oxidize the alcohol. However, many oxidation reactions are performed under basic conditions. Primary alcohols can be oxidized to aldehydes or carboxylic acids, but this requires the presence of a specific oxidizing agent (e.g., KMnO₄, CrO₃).[5][6][7]
Q3: Can the carbamate linkage itself be cleaved by bases?
While the Boc group is robust, the underlying carbamate functional group can undergo hydrolysis under sufficiently harsh basic conditions (e.g., high concentrations of hydroxide, elevated temperatures).[8] This is a standard nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon.[9]
For "tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate," this reaction is generally slow and requires conditions far more aggressive than those used in typical synthetic transformations. However, it remains a potential degradation pathway under extreme pH or prolonged heating. The products of such hydrolysis would be the parent amine (cis-3-(aminomethyl)cyclohexan-1-ol), carbon dioxide, and tert-butanol.[8]
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you might encounter and provides actionable protocols to diagnose and resolve them.
Q4: I am observing degradation of my compound in a basic reaction. What is the likely cause?
If you observe compound degradation, consider the following possibilities beyond simple Boc deprotection.
Potential Issue 1: Intramolecular Cyclization Under strongly basic conditions that deprotonate the hydroxyl group, the resulting internal alkoxide nucleophile could potentially attack the electrophilic carbonyl of the carbamate. This would lead to the formation of a cyclic product and the expulsion of the tert-butoxide anion.
Troubleshooting Steps:
-
Analyze the Byproduct: Use LC-MS and NMR to determine the structure of the impurity. Check if its mass corresponds to the predicted cyclic carbamate.
-
Modify Conditions: If cyclization is confirmed, consider protecting the primary alcohol with a suitable protecting group (e.g., silyl ether) before subjecting the molecule to strong base. Alternatively, use a milder, non-nucleophilic base if its only purpose is to scavenge acid.
Potential Issue 2: Base-Promoted Elimination or Rearrangement While less likely with this specific saturated carbocyclic structure, in other systems, strong bases can induce elimination reactions if a suitable leaving group is present beta to an abstractable proton. Always consider the full structure of your molecule and other reagents in the mixture.
Q5: How can I quantitatively assess the stability of my compound under specific basic conditions?
A stability study is a self-validating system that provides definitive answers. Here is a robust protocol to test the stability of "tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate" in your proposed reaction medium.
Experimental Protocol: Base Stability Assessment
-
Preparation:
-
Prepare a stock solution of your compound at a known concentration (e.g., 10 mg/mL) in the solvent to be used for your reaction.
-
Prepare your basic solution (e.g., 1 M NaOH in water, or a solution of DBU in THF) at the desired concentration.
-
Prepare a "quench" solution (e.g., 1 M HCl or saturated ammonium chloride) and a neutralization solution (e.g., saturated sodium bicarbonate).
-
-
Reaction Setup:
-
In a reaction vial, add the solvent and your compound from the stock solution.
-
If your reaction is performed at a non-ambient temperature, bring the vial to that temperature (e.g., in a heating block or ice bath).
-
Add the basic solution to initiate the test. Start a timer.
-
-
Time-Point Sampling:
-
Immediately take a t=0 sample by withdrawing a small aliquot (e.g., 50 µL), quenching it immediately in a separate vial containing the quench solution, and then neutralizing it.
-
Take subsequent samples at regular intervals (e.g., 1 hr, 4 hrs, 12 hrs, 24 hrs). Quench and neutralize each sample immediately.
-
-
Analysis:
-
Analyze all samples by a suitable method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, spot the t=0 sample alongside subsequent time points on the same plate to visually assess the appearance of new spots (degradation products) or the disappearance of the starting material.
-
For HPLC/LC-MS, calculate the percentage of the starting material remaining at each time point relative to t=0.
-
Data Interpretation Table:
| Time Point | % Starting Material Remaining | Observations (e.g., New Peaks in LC-MS) |
| 0 hr | 100% | Single major peak |
| 1 hr | 99% | No significant change |
| 4 hr | 98% | No significant change |
| 12 hr | 75% | Peak at RT = 3.5 min observed |
| 24 hr | 50% | Peak at RT = 3.5 min increased in area |
This quantitative data will provide a clear stability profile and inform your experimental design.
Summary of Stability
For your convenience, the stability profile of "tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate" is summarized below.
Stability Profile Table:
| Condition | Stability | Rationale & Comments |
| Aqueous Base (pH 8-11, RT) | High | The Boc group is highly resistant to moderately basic conditions. Hydrolysis of the carbamate is negligible. |
| Aqueous Base (pH > 12, RT) | Moderate | Prolonged exposure may lead to slow hydrolysis of the carbamate linkage. Monitoring is advised for reactions > 12 hours. |
| Aqueous Base (pH > 12, >50 °C) | Low | Conditions that favor accelerated hydrolysis of the carbamate linkage. Risk of degradation is significant. |
| Anhydrous Organic Bases (e.g., Et₃N, Pyridine) | Very High | These bases are not strong enough to deprotonate the alcohol or cleave the carbamate. Excellent stability is expected. |
| Strong Anhydrous Bases (e.g., NaH, t-BuOK, LDA) | Compound is Reactive | The alcohol will be deprotonated to form an alkoxide. The Boc group itself remains stable, but the molecule is transformed. Risk of intramolecular side reactions exists. |
| Acidic Conditions (pH < 4) | Very Low | The Boc group is designed to be labile to acid and will be rapidly cleaved. |
By understanding the distinct reactivity of the N-Boc and hydroxymethyl groups, you can design robust experimental conditions, anticipate potential side reactions, and effectively troubleshoot issues that may arise.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]
-
ResearchGate. (2008, August 6). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, March 16). 9.7: SN1 Reaction. Retrieved from [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup?. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
YouTube. (2020, November 3). Hydrolysis of carboxylic and carbonic acid derivatives. Retrieved from [Link]
-
Save My Exams. (2025, September 8). Reactions of Alcohols (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
Welcome to the comprehensive technical support guide for tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate. This document is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this versatile chemical intermediate. Here, we address common issues encountered during experimental workflows, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common to the more nuanced questions regarding the stability and handling of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.
Question 1: I'm observing a new, more polar impurity in my reaction mixture by HPLC analysis. What could it be?
Answer: The most probable cause is the degradation of the tert-butyloxycarbonyl (Boc) protecting group. This is a well-documented acid-labile protecting group, and its cleavage results in the formation of the free amine, cis-(3-hydroxymethyl)-cyclohexylamine.[1][2] This degradation product is significantly more polar than the parent compound due to the presence of the primary amine, which is basic and readily protonated.
Causality: The Boc group is designed to be removed under acidic conditions.[1][3] Even trace amounts of acid in your solvents or reagents, or acidic conditions generated during your reaction, can lead to partial or complete deprotection. The degradation proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
If you are not intentionally trying to deprotect the amine, you should meticulously evaluate your reaction conditions for any potential sources of acid. This includes:
-
Reagents: Check the pH of all aqueous reagents. Some salts can be slightly acidic.
-
Solvents: Older or improperly stored solvents like dichloromethane can accumulate acidic impurities.
-
Starting Materials: Ensure your other reactants are not acidic or do not generate acidic byproducts.
Question 2: My reaction is conducted under neutral conditions, but I'm still seeing the deprotected impurity. What else could be causing this?
Answer: While less common than acid-catalyzed degradation, thermal degradation of the Boc group can occur, especially if your reaction requires elevated temperatures.[2][4] Many Boc-protected amines can be deprotected by heating, often at temperatures around 150°C or higher, without any added catalyst.[5] The mechanism is believed to involve fragmentation to the carbamic acid intermediate, followed by the release of isobutylene and carbon dioxide.[5]
Experimental Insight: The rate of thermal degradation is substrate and solvent-dependent.[5] If your experimental protocol involves heating, consider if it's possible to lower the temperature or shorten the reaction time. Forcing the reaction at a very high temperature could lead to the formation of impurities.[5]
Question 3: Besides the deprotected amine, are there other degradation products I should be aware of?
Answer: Yes, there are two other potential degradation pathways to consider, although they are generally less common under standard reaction conditions compared to Boc deprotection.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. This would require the presence of an oxidizing agent in your reaction mixture. The resulting products, tert-butyl cis-(3-formyl)-cyclohexylcarbamate and tert-butyl cis-(3-carboxy)-cyclohexylcarbamate, would have different polarities and spectroscopic properties. The oxidation of cyclohexanols is a known transformation, and the reactivity can be influenced by the stereochemistry of the hydroxyl group.[6]
-
tert-Butylation of Nucleophiles: During acid-mediated deprotection, a tert-butyl cation is formed as an intermediate.[1][7] This cation is electrophilic and can react with any nucleophiles present in your reaction mixture, leading to the formation of tert-butylated byproducts.[7] This is a particular concern if your substrate or other reagents contain electron-rich aromatic rings, thiols, or other nucleophilic functional groups.
Question 4: How can I confirm the identity of the suspected degradation products?
Answer: The most effective method for identifying and quantifying the parent compound and its potential degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8][9]
-
HPLC will separate the compounds based on their polarity. You would expect to see the parent compound, the more polar deprotected amine, and potentially the oxidized products with different retention times.
-
MS will provide the mass-to-charge ratio (m/z) of the separated compounds, allowing for confident identification. For example, you would look for the molecular ions corresponding to the parent compound, the deprotected amine (loss of the Boc group), and the oxidized products (addition of oxygen or conversion of -CH₂OH to -COOH). Fragmentation patterns in MS/MS can further confirm the structures.[8]
Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structure elucidation if the impurities can be isolated in sufficient quantity.
Troubleshooting Guide: A Proactive Approach to Stability
This guide provides a systematic approach to investigating and mitigating the degradation of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.
Visualizing the Degradation Pathways
The following diagram illustrates the primary degradation pathways discussed.
Caption: Primary degradation pathways of the target compound.
Experimental Protocols
Here we provide detailed protocols for stress testing and analytical method development to help you proactively assess the stability of your compound.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound under various conditions to identify potential degradation products and pathways.
Objective: To determine the stability of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/Vis or DAD detector
-
LC-MS system for peak identification
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze at 2, 6, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at 2, 6, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at 2, 6, and 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C. Analyze at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a sealed quartz vial of the stock solution to light in a photostability chamber. Analyze at 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by HPLC-UV and LC-MS.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with a control (unstressed) sample.
-
Calculate the percentage degradation.
-
Use LC-MS to identify the mass of the degradation products and propose their structures.
Protocol 2: HPLC Method for Stability Monitoring
Objective: To develop a stability-indicating HPLC method for the separation and quantification of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate from its primary degradation product.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Method Validation: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The forced degradation samples from Protocol 1 can be used to demonstrate specificity.
Workflow for Troubleshooting Unexpected Impurities
The following diagram outlines a logical workflow for identifying the source of unknown impurities.
Caption: A systematic workflow for impurity identification.
References
-
MDPI. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Beilstein Journals. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. [Link]
-
St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
YouTube. Cyclohexanes: Crash Course Organic Chemistry #7. [Link]
-
SpringerLink. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Strategic Guide to Amine Protection: Comparing tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate with Standard Boc Reagents
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical development and complex molecule synthesis, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability and predictable reactivity.[1][2] While standard reagents like di-tert-butyl dicarbonate (Boc₂O) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) are ubiquitous, the emergence of more complex, functionalized Boc-protected building blocks such as tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate warrants a detailed comparative analysis. This guide provides an in-depth examination of this specialized reagent in contrast to traditional Boc protecting agents, offering insights for researchers, scientists, and drug development professionals.
The Boc Protecting Group: A Foundation of Modern Synthesis
The Boc group is favored for its ability to render amines non-nucleophilic and stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[3][4] This acid lability is a key feature, allowing for orthogonal protection strategies in the presence of other protecting groups sensitive to different conditions.[3][5] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), which reacts with primary and secondary amines, typically in the presence of a base, to form the corresponding tert-butyl carbamate.[2]
Unveiling tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate: Structure Meets Function
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is not merely a protecting agent but a chiral building block where the Boc-protected amine is situated on a cyclohexane scaffold that also bears a hydroxymethyl group. This intricate structure introduces several key characteristics that differentiate it from simple Boc-protected amines.
Structural Features and Their Implications:
-
Cyclohexyl Scaffold: The cyclohexane ring imparts significant steric bulk around the protected nitrogen atom. This can influence the reactivity of the protected amine and neighboring functional groups.[6] Furthermore, the rigidity of the cyclohexane ring can be exploited to control the stereochemistry of subsequent reactions.
-
Hydroxymethyl Group: The presence of a primary alcohol provides a reactive handle for further functionalization. This opens up possibilities for derivatization, such as esterification or ether formation, allowing for the synthesis of more complex molecules and the exploration of structure-activity relationships (SAR) in drug discovery.[7]
-
Cis Stereochemistry: The defined cis relationship between the Boc-protected amine and the hydroxymethyl group provides a specific three-dimensional arrangement that can be crucial for binding to biological targets or directing the stereochemical outcome of subsequent transformations.
Comparative Analysis: Performance in the Field
The choice of a Boc protecting strategy extends beyond simple installation and removal. Factors such as steric hindrance, solubility, and the potential for orthogonal functionalization play a critical role in the efficiency and success of a synthetic route.
| Feature | Di-tert-butyl dicarbonate (Boc₂O) | 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate |
| Function | Boc Source | Boc Source | Pre-protected Building Block |
| Steric Hindrance | Low | Low | High |
| Solubility | Generally soluble in organic solvents | Soluble in many organic solvents | Influenced by both the nonpolar cyclohexyl and polar hydroxyl groups |
| Orthogonal Handle | No | No | Yes (Hydroxymethyl group) |
| Chirality | Achiral | Achiral | Chiral |
| Primary Application | General amine protection | Amine protection, especially for amino acids | Synthesis of complex, stereospecific molecules |
Causality Behind Experimental Choices: Why Opt for a Functionalized Building Block?
While Boc₂O is a workhorse for general amine protection, the decision to employ a pre-functionalized and protected building block like tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is driven by strategic considerations in multi-step synthesis:
-
Stereochemical Control: For target molecules with defined stereochemistry, starting with a chiral building block that already incorporates the desired spatial arrangement can significantly simplify the synthetic route and avoid challenging stereoselective transformations later on.
-
Efficiency in Complex Synthesis: Introducing a functional group (the hydroxyl) in a protected form early in a synthesis can streamline the overall process by reducing the number of protection and deprotection steps.
-
Access to Novel Chemical Space: The rigid cyclohexyl scaffold provides a distinct structural motif that can be valuable in medicinal chemistry for exploring new pharmacophores and improving properties like metabolic stability.[8]
Experimental Protocols: A Self-Validating System
The following protocols outline the standard procedures for Boc protection using Boc₂O and the subsequent deprotection, which are fundamental to understanding the lifecycle of the Boc group.
Protocol 1: General Procedure for Boc Protection of a Primary Amine using Boc₂O
Objective: To protect a primary amine with the Boc group.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in the chosen organic solvent (e.g., DCM).
-
Add a base, such as triethylamine (1.1 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Acidic Deprotection of a Boc-Protected Amine
Objective: To remove the Boc protecting group from a protected amine.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in an appropriate solvent like DCM.
-
Add the acidic reagent (e.g., a solution of TFA in DCM or HCl in dioxane) to the solution, typically at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Further purification can be performed if necessary.
Mechanistic Insights: The Chemistry of Protection and Deprotection
The protection of an amine with Boc₂O proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[2] This is followed by the collapse of the tetrahedral intermediate and loss of a tert-butyl carbonate anion, which subsequently decomposes to isobutylene and carbon dioxide, or is protonated to form tert-butanol and carbon dioxide.
Deprotection under acidic conditions involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[1] The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[2]
Conclusion: A Strategic Choice for Advanced Synthesis
While standard Boc protecting agents like Boc₂O remain indispensable for routine amine protection, functionalized building blocks such as tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate offer significant advantages in the synthesis of complex, high-value molecules. The incorporation of a chiral scaffold and an orthogonal reactive handle within a single reagent provides a powerful tool for enhancing synthetic efficiency, controlling stereochemistry, and accessing novel chemical entities. The choice between a simple protecting agent and a multifunctional building block is a strategic one, dictated by the specific demands of the synthetic target and the overarching goals of the research program. For drug development professionals and researchers pushing the boundaries of molecular design, the thoughtful application of such advanced reagents is a key enabler of innovation.
References
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
National Institutes of Health. tert-Butyl N-{(1S)-1-[(2,4-dihydroxybenzylidene)hydrazinecarbonyl]-2-hydroxyethyl}carbamate ethanol monosolvate. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. [Link]
-
Scholarly Publications Leiden University. Protective group strategies in carbohydrate and peptide chemistry. [Link]
-
Wikipedia. Urea. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Recent reports. Application of organic carbamates in drug design. Part 1: Anticancer agents. [Link]
-
ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry. [Link]
-
Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]
-
PubMed Central. tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. [Link]
-
Quora. What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde?. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]
-
Semantic Scholar. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ResearchGate. Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. [Link]
-
ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][5][6][9]triazines together with spectroscopic and X-ray studies. [Link]
-
National Library of Medicine. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. [Link]
-
ACS Omega. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]
-
Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]
-
PubChem. tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. [Link]
-
Oakwood Chemical. tert-butyl cis-N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate, min 97%, 100 mg. [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Protected Compounds [bzchemicals.com]
The Strategic Role of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in Modern Drug Discovery: A Comparative Guide
In the intricate landscape of medicinal chemistry, the selection of appropriate molecular building blocks is a critical determinant of a drug candidate's ultimate success. The physicochemical properties, metabolic stability, and synthetic accessibility of these scaffolds profoundly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate and its derivatives, pivotal intermediates in the synthesis of contemporary therapeutics. We will objectively compare the performance of this cyclohexyl-based scaffold with viable alternatives, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions during the crucial lead optimization phase.
Introduction: The Cyclohexyl Scaffold in Privileged Structures
The cyclohexane ring is a ubiquitous motif in medicinal chemistry, prized for its three-dimensional geometry which allows for precise spatial orientation of functional groups, crucial for effective binding to biological targets. When functionalized with reactive moieties, such as the carbamate and hydroxymethyl groups in our title compound, it becomes a versatile scaffold for the construction of complex molecules. A prime example of its application is in the synthesis of the direct oral anticoagulant (DOAC), Edoxaban, a potent and selective inhibitor of Factor Xa used for the prevention of stroke and systemic embolism[1]. The specific stereochemistry and functionalization of the tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate derivative, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, are instrumental in achieving the desired pharmacological activity of Edoxaban[2].
Comparative Analysis: The Cyclohexyl Scaffold vs. Alternatives
The choice of a central scaffold in drug design is a balance of optimizing potency, selectivity, and pharmacokinetic properties. While the cyclohexyl scaffold has proven effective, challenges such as metabolic liabilities associated with cycloalkanes can necessitate the exploration of alternatives through a strategy known as "scaffold hopping"[3]. This involves replacing the core ring structure with other cyclic systems to improve drug-like properties.
Here, we compare the tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate scaffold with hypothetical, yet synthetically plausible, alternatives based on cyclopentyl and piperidinyl rings in the context of their potential as precursors for Factor Xa inhibitors like Edoxaban.
Table 1: Comparative Performance of Cyclic Scaffolds in Drug Synthesis and Performance
| Parameter | Cyclohexyl Scaffold (tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate derivative) | Cyclopentyl Alternative | Piperidinyl Alternative | Rationale & Supporting Data |
| Synthetic Accessibility & Yield | Established, multi-step synthesis with moderate to good overall yields reported in patent literature[4][5][6]. The synthesis of the key cis-diamine moiety can be challenging[2]. | Potentially simpler synthesis due to less complex stereochemistry in some cases. However, achieving the desired stereoisomer could be equally challenging. | Synthesis of substituted piperidines is well-established. Ring nitrogen offers a handle for further derivatization but may also introduce basicity affecting ADME properties. | While specific yield comparisons for Edoxaban analogues with these alternative scaffolds are not readily available in the literature, general principles of alicyclic chemistry suggest comparable complexities in stereocontrolled synthesis. |
| Receptor Binding & Potency | The specific cis-1,2-diamine arrangement on the cyclohexane ring in the Edoxaban intermediate is crucial for optimal interaction with the S1 and S4 pockets of the Factor Xa active site[7]. | A smaller cyclopentyl ring would alter the distance and angle between the key binding groups, likely leading to reduced potency. SAR studies on other targets have shown that replacing a cyclohexyl with a phenyl ring (a larger, flatter scaffold) resulted in a loss of activity[8]. | The piperidine ring introduces a different conformational profile. The ring nitrogen could potentially be oriented to form additional hydrogen bonds but might also lead to unfavorable steric clashes. | The precise spatial arrangement of substituents on the saturated ring is paramount for high-affinity binding. Any deviation from the optimal geometry, as would occur with a change in ring size or the introduction of a heteroatom, would likely negatively impact potency without significant re-optimization of the rest of the molecule. |
| Metabolic Stability | Edoxaban, containing the cyclohexyl scaffold, is primarily eliminated as an unchanged drug in the urine, with metabolism accounting for a smaller portion of its clearance[1]. This suggests reasonable metabolic stability of the core structure. | Saturated carbocyclic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The relative stability would depend on the specific substitution pattern. | The presence of the nitrogen atom in the piperidine ring can introduce new metabolic pathways, such as N-dealkylation or oxidation, potentially leading to faster clearance. Scaffold hopping is a strategy often employed to mitigate such metabolic liabilities[3][9]. | While direct comparative metabolic stability data for these specific Edoxaban analogues is not published, general trends in drug metabolism suggest that the introduction of a heteroatom can provide a new site for metabolic attack. |
| Physicochemical Properties (LogP, pKa) | The lipophilicity (LogP) of the final drug is influenced by the carbocyclic nature of the scaffold. The carbamate group is neutral. | A cyclopentyl ring is slightly less lipophilic than a cyclohexyl ring, which could subtly influence the overall LogP of the resulting molecule. | The piperidine ring's basic nitrogen would introduce a pKa, leading to a higher proportion of the ionized form at physiological pH. This would decrease lipophilicity and could impact cell permeability and oral absorption. | The introduction of an ionizable group in the piperidinyl alternative would represent the most significant change in physicochemical properties, impacting multiple aspects of the drug's pharmacokinetic profile. |
Experimental Protocols
To facilitate the validation and comparison of these scaffolds in a research setting, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of the Key Intermediate for Edoxaban
This protocol is a synthesized representation based on common steps found in the patent literature for the preparation of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and its subsequent use in the synthesis of Edoxaban[2][4][5][6][10][11].
Step 1: Synthesis of the Boc-protected cis-diamine cyclohexane intermediate.
-
Objective: To synthesize the key chiral diamine scaffold with the necessary protecting groups.
-
Procedure: The synthesis is a multi-step process often starting from a chiral bromolactone. Key steps involve a ring-opening amminolysis, Boc-protection of the resulting amine, conversion of a hydroxyl group to a leaving group (e.g., mesylation), and an intramolecular nucleophilic substitution to form an aziridine intermediate, which is then opened to establish the second amine with the correct cis stereochemistry[2].
-
Causality: This complex sequence is necessary to precisely control the stereochemistry of the two amine groups on the cyclohexane ring, which is essential for the biological activity of the final drug.
Step 2: Coupling with the chloropyridine oxalate derivative.
-
Objective: To attach the P1 binding moiety of the Factor Xa inhibitor.
-
Procedure: The Boc-protected cis-diamine intermediate is coupled with a 5-chloropyridin-2-yl)amino)-2-oxoacetic acid derivative. This is typically an amide bond formation reaction mediated by a coupling agent such as EDC/HOBt or by activating the carboxylic acid as an acid chloride.
-
Causality: This step connects the core scaffold to the part of the molecule that will interact with the S1 pocket of the Factor Xa enzyme.
Step 3: Deprotection and Coupling with the thiazole-5-carboxylic acid fragment.
-
Objective: To remove the Boc protecting group and attach the final piece of the molecule.
-
Procedure: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in a suitable solvent). The resulting free amine is then coupled with 5-methyl-4,5,6,7-tetrahydro[1][12]thiazolo[5,4-c]pyridine-2-carboxylic acid, again using standard amide coupling conditions.
-
Causality: This final coupling completes the assembly of the Edoxaban molecule.
Step 4: Salt Formation.
-
Objective: To form a stable, crystalline salt of the final compound for pharmaceutical formulation.
-
Procedure: The free base of Edoxaban is treated with p-toluenesulfonic acid in a suitable solvent to precipitate the tosylate monohydrate salt[12].
-
Causality: The salt form often has improved stability, solubility, and handling properties compared to the free base, which is crucial for manufacturing and formulation.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol allows for the comparison of the metabolic stability of different drug candidates.
-
Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes in HLM.
-
Materials: Test compound, positive control (e.g., a rapidly metabolized compound like verapamil), pooled HLM, NADPH regenerating system, phosphate buffer, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the HLM, phosphate buffer, and test compound or positive control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693/k.
-
Causality: This assay provides a quantitative measure of how quickly a compound is metabolized, which is a key predictor of its in vivo clearance and dosing frequency.
Visualization of Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of Edoxaban.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate and its derivatives represent a class of highly valuable building blocks in modern drug discovery, as exemplified by their successful application in the synthesis of the blockbuster anticoagulant, Edoxaban. The rigid, three-dimensional structure of the cyclohexane ring provides an excellent scaffold for the precise positioning of pharmacophoric elements, leading to high potency and selectivity. While the exploration of alternative scaffolds through "scaffold hopping" is a valid and often necessary strategy to overcome challenges such as metabolic instability, any modification to the core ring structure of a highly optimized molecule like Edoxaban would likely require extensive re-evaluation of the entire structure-activity relationship. This guide has provided a framework for a comparative analysis of such scaffolds, along with the necessary experimental protocols to conduct such a validation. The ultimate choice of a molecular scaffold will always be a multi-parameter optimization problem, and a thorough understanding of the strengths and weaknesses of each option is paramount for the successful development of new medicines.
References
-
Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- Synthesis method of edoxaban. (2015). CN104761571A. Google Patents.
-
PROCESS FOR PREPARATION OF EDOXABAN. (2021). WO/2021/001728. WIPO Patentscope. Retrieved January 26, 2026, from [Link]
-
Postulated metabolic pathway for edoxaban. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof. (2023). KR20230158354A. Google Patents.
-
Design and synthesis of aminophenol-based factor Xa inhibitors. (2002). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Discovery and development of Factor Xa inhibitors (2015–2022). (2023). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PMC. Retrieved January 26, 2026, from [Link]
- Preparation method of Edoxaban intermediate. (2017). CN106316889A. Google Patents.
-
SAR profiling of modifications on the cyclohexyl ring. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis method of edoxaban intermediate and intermediate product. (2017). Eureka | Patsnap. Retrieved January 26, 2026, from [Link]
-
Design and synthesis of aminophenol-based factor Xa inhibitors. (2002). PubMed. Retrieved January 26, 2026, from [Link]
-
EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR. (n.d.). Patent 4438595 - EPO. Retrieved January 26, 2026, from [Link]
-
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021). PubMed. Retrieved January 26, 2026, from [Link]
-
Discovery and development of Factor Xa inhibitors (2015–2022). (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Edoxaban-impurities. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]
-
Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
The Development of New Factor Xa Inhibitors Based on Amide Synthesis. (2016). PMC. Retrieved January 26, 2026, from [Link]
-
Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. (2021). PubMed. Retrieved January 26, 2026, from [Link]
-
tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
Sources
- 1. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
- 5. KR20230158354A - New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof - Google Patents [patents.google.com]
- 6. CN106316889A - Preparation method of Edoxaban intermediate - Google Patents [patents.google.com]
- 7. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]
- 11. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Senior Application Scientist's Guide to PROTAC Linker Design: Benchmarking a Novel Cyclohexane-Based Linker Against Established Flexible Alternatives
Introduction: The Linker as the Linchpin of PROTAC Efficacy
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two elements.[1][2] While the choice of warhead and E3 ligase ligand dictates the "what" and "how" of degradation, the linker is arguably the most critical and nuanced component, profoundly influencing the PROTAC's overall efficacy, selectivity, and drug-like properties.[1][4][5]
The linker is far more than a simple spacer; its length, rigidity, and chemical composition are pivotal in dictating the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][4] A linker that is too short may sterically hinder the formation of this complex, while one that is too long can lead to unproductive binding and a decrease in degradation efficiency.[4] This guide provides a comparative analysis of a novel rigid linker, tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate , against two of the most widely used flexible linkers in PROTAC design: polyethylene glycol (PEG) and simple alkyl chains. Through this analysis, we will explore the causal relationships between linker structure and PROTAC performance, supported by experimental data and detailed protocols for benchmarking.
The PROTAC Mechanism of Action
The fundamental action of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. Polyubiquitination of the target protein marks it for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Linker Architectures: A Comparative Overview
The choice of linker is a critical determinant of a PROTAC's success. Here, we compare the prospective use of a rigid cyclohexane-based linker with the well-established flexible PEG and alkyl linkers.
Novel Rigid Linker: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
-
Structure and Rationale: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate (CAS 920966-16-1) is a commercially available building block featuring a rigid cyclohexane core.[4] This rigidity can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty associated with binding.[6] The cis stereochemistry of the substituents on the cyclohexane ring provides a defined spatial relationship between the points of attachment. The Boc-protected amine can be readily deprotected to provide a primary amine for amide bond formation, while the hydroxymethyl group can be activated for coupling, making it a versatile scaffold for PROTAC synthesis.
-
Potential Advantages:
-
Improved Metabolic Stability: The cyclohexane core is less susceptible to oxidative metabolism compared to the ether linkages in PEG chains.[1][6]
-
Enhanced Solubility: The inclusion of a cycloalkane can improve the aqueous solubility of the resulting PROTAC.[6]
-
Favorable Pharmacokinetics: The constrained conformation can lead to improved pharmacokinetic properties.[6]
-
Reduced Entropic Penalty: The rigid structure may lead to more favorable binding thermodynamics.
-
-
Potential Disadvantages:
-
Synthetic Challenge: The synthesis of PROTACs with rigid linkers can be more complex than with flexible linkers.
-
Conformational Restriction: The lack of flexibility might make it more challenging to achieve the optimal geometry for ternary complex formation with certain target-E3 ligase pairs.
-
Flexible Linker 1: Polyethylene Glycol (PEG) Chains
-
Structure and Rationale: PEG linkers are composed of repeating ethylene glycol units and are one of the most common motifs in PROTAC design.[1] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[4]
-
Advantages:
-
Enhanced Solubility: The hydrophilic nature of the ether oxygens significantly improves the aqueous solubility of the PROTAC.[1]
-
Synthetic Accessibility: A wide variety of bifunctional PEG linkers of different lengths are commercially available, facilitating rapid library synthesis.[7]
-
Flexibility: The conformational freedom can be advantageous in spanning the distance between the POI and E3 ligase.[4]
-
-
Disadvantages:
-
Metabolic Instability: The ether linkages can be susceptible to oxidative metabolism.[1]
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex.
-
High TPSA: The polar nature of PEG linkers contributes to a high topological polar surface area (TPSA), which can negatively impact cell permeability.[]
-
Flexible Linker 2: Alkyl Chains
-
Structure and Rationale: Simple alkyl chains are another common type of flexible linker, offering a straightforward way to connect the two ends of a PROTAC.
-
Advantages:
-
Synthetic Simplicity: Alkyl chains of various lengths are readily incorporated into PROTAC structures.
-
Lower TPSA: Compared to PEG linkers, alkyl chains have a lower TPSA, which can be beneficial for cell permeability.[]
-
-
Disadvantages:
-
Hydrophobicity: Long alkyl chains can increase the lipophilicity of the PROTAC, potentially leading to poor aqueous solubility and non-specific binding.[6]
-
Metabolic Susceptibility: While generally more stable than PEGs, alkyl chains can still be subject to metabolism.
-
High Flexibility: Similar to PEG linkers, the high flexibility can result in an entropic penalty upon ternary complex formation.
-
Comparative Analysis of Linker Properties
The choice of linker has a profound impact on the physicochemical properties and, consequently, the biological performance of a PROTAC. The following table provides a comparative summary.
| Property | tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate (Rigid) | PEG Linker (Flexible) | Alkyl Linker (Flexible) |
| Flexibility | Low | High | High |
| Solubility | Potentially Enhanced[6] | High[1] | Low (increases with chain length)[6] |
| Metabolic Stability | High[6] | Moderate to Low[1] | Moderate |
| Synthetic Accessibility | Moderate | High[7] | High |
| Topological Polar Surface Area (TPSA) | Moderate | High[] | Low[] |
| Cell Permeability | Potentially Favorable | Generally Lower | Generally Higher[] |
| Entropic Penalty on Binding | Low | High | High |
Experimental Benchmarking Workflow
To empirically determine the optimal linker for a given PROTAC system, a systematic benchmarking workflow is essential. This involves synthesizing a series of PROTACs with the different linkers and evaluating their performance in a panel of biochemical and cellular assays.
Figure 2: A streamlined workflow for benchmarking PROTAC linkers.
Experimental Protocols
Part 1: PROTAC Synthesis
The synthesis of PROTACs typically involves the coupling of a warhead, a linker, and an E3 ligase ligand. Amide bond formation is a common and robust method for this purpose.[9] The following is a generalized protocol for synthesizing a PROTAC library with our three linker types, assuming the warhead has a carboxylic acid handle and the E3 ligase ligand has a suitable attachment point.
1.1. Synthesis of Linker-E3 Ligase Ligand Conjugates:
-
For the Cyclohexane Linker:
-
Boc Deprotection: Dissolve tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in a suitable solvent (e.g., dichloromethane). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.[10][11] Evaporate the solvent and TFA under reduced pressure.
-
Amide Coupling to E3 Ligase Ligand: Couple the resulting amine to the carboxylic acid of a pre-activated E3 ligase ligand (e.g., pomalidomide derivative) using a standard coupling agent like HATU in the presence of a base such as DIPEA in DMF. Purify the product by flash chromatography.
-
Activation of Hydroxymethyl Group: The hydroxymethyl group can be converted to a leaving group (e.g., a mesylate or tosylate) or an azide for subsequent "click" chemistry.
-
-
For PEG and Alkyl Linkers:
-
Start with commercially available mono-Boc-protected amino-PEG-acid or amino-alkyl-acid linkers of desired lengths.
-
Couple the carboxylic acid end of the linker to the amine handle of the E3 ligase ligand using standard amide coupling conditions (HATU/DIPEA in DMF).
-
Deprotect the Boc group with TFA as described above.
-
1.2. Final PROTAC Assembly:
-
Couple the free amine of the linker-E3 ligase ligand conjugate to the carboxylic acid of the warhead using standard amide coupling conditions (HATU/DIPEA in DMF).
-
Purify the final PROTACs by preparative HPLC and characterize by LC-MS and NMR.
Part 2: Cellular Protein Degradation Assay (Western Blot)
This protocol details the assessment of target protein degradation in cells treated with the synthesized PROTACs.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of each PROTAC in DMSO, and then further dilute in cell culture medium.
-
Treat the cells with the PROTACs at various concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Part 3: DC50 and Dmax Determination
The DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation achieved) are key parameters for quantifying PROTAC efficacy.
-
Densitometry:
-
Data Analysis:
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope non-linear regression model using software like GraphPad Prism to determine the DC50 and Dmax values.[12]
-
Part 4: Cell Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of compounds across a lipid membrane.[13][14]
-
Assay Setup:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Fill the acceptor plate wells with buffer.
-
Add the PROTAC compounds (dissolved in buffer) to the donor plate wells.
-
-
Incubation:
-
Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Permeability Calculation:
-
Calculate the effective permeability (Pe) for each PROTAC using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Expected Outcomes and Interpretation
Based on the known properties of these linker classes, we can hypothesize the following outcomes:
-
Degradation Potency (DC50): The cyclohexane-based PROTAC may exhibit a potent DC50 value due to the pre-organization of the molecule, leading to efficient ternary complex formation. The flexible linkers may also yield potent PROTACs, but their efficacy will be highly dependent on achieving a favorable conformation.
-
Maximal Degradation (Dmax): All three linkers have the potential to achieve high Dmax values. The Dmax is often more dependent on the formation of a productive ternary complex than on the absolute binding affinity.
-
Cell Permeability (Pe): The alkyl chain linker is expected to confer the highest permeability due to its low TPSA.[] The cyclohexane linker would likely have intermediate permeability, while the PEG linker may have the lowest permeability due to its high TPSA.[] However, the improved solubility from the PEG linker could counteract this to some extent.
Hypothetical Comparative Data:
| Linker Type | Hypothetical DC50 (nM) | Hypothetical Dmax (%) | Hypothetical Permeability (Pe, 10⁻⁶ cm/s) |
| Cyclohexane (Rigid) | 15 | >95 | 1.5 |
| PEG (Flexible) | 25 | >95 | 0.8 |
| Alkyl (Flexible) | 50 | >90 | 3.0 |
Note: These values are hypothetical and will vary depending on the specific POI, warhead, and E3 ligase ligand used.
Conclusion
The linker is a critical design element in the development of effective PROTACs. While flexible linkers like PEG and alkyl chains have been the workhorses of the field due to their synthetic tractability, there is a growing interest in more rigid linkers that can impart favorable physicochemical and pharmacokinetic properties. The novel linker, tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate , represents a promising scaffold for a rigid linker strategy, offering the potential for enhanced metabolic stability and pre-organization for efficient ternary complex formation.
The experimental workflow outlined in this guide provides a robust framework for benchmarking this novel linker against its flexible counterparts. By systematically evaluating degradation potency, maximal degradation, and cell permeability, researchers can make data-driven decisions to optimize their PROTAC design. The ultimate choice of linker will always be system-dependent, requiring empirical validation for each new target and warhead combination. However, by understanding the fundamental principles of linker design and employing a rigorous benchmarking strategy, the path to developing potent and drug-like PROTACs becomes significantly clearer.
References
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: a new therapeutic strategy. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904–5908.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
- Bond, A. G., & Craig, D. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1617-1636.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... [Image]. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
- ACS Publications. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
-
Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling... [Image]. Retrieved from [Link]
-
PubMed Central. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- ACS Publications. (2022).
-
MolecularCloud. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. Retrieved from [Link]
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
SciSpace. (n.d.). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Retrieved from [Link]
-
BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Royal Society of Chemistry. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Organic & Biomolecular Chemistry.
- RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
-
SciSpace. (n.d.). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Retrieved from [Link]
-
YouTube. (2022, June 20). Amide-to-Ester Substitution as a Strategy for Optimising PROTAC Permeability and Cellular Activity [Video]. BioSolveIT. Retrieved from [Link]
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
